Research into betaine for liver disease has evolved from early pilot studies to a deeper investigation of its mechanisms, with a notable shift away from the glucuronate form in recent clinical research.
The table below summarizes the design and findings from two pivotal clinical studies on betaine for NASH.
| Study Component | Miglio et al. (2000) - this compound Combination [1] | Betaine RCT (2009) - Betaine [1] |
|---|---|---|
| Study Design | Intervention study | Randomized, placebo-controlled trial (RCT) |
| Participants | Patients with non-alcoholic steatohepatitis (NASH) | Patients with NASH |
| Intervention | Oral this compound + diethanolamine glucuronates + nicotinamide ascorbate | High-dose betaine |
| Duration | 8 weeks | Not specified in excerpt |
| Primary Outcomes | Reported as effective; improved liver condition | No reduction in S-adenosylhomocysteine; no positive effect on NASH mechanisms |
| Key Findings | Suggests potential efficacy of the compound | Failed to demonstrate clinical benefit |
Betaine's therapeutic potential is attributed to its role in multiple cellular processes. The following diagram illustrates its key metabolic functions and cellular protective effects.
Betaine's core metabolic function occurs in the liver, where it donates a methyl group to convert homocysteine to methionine. This crucial reaction sustains essential methylation processes and helps reduce cellular stress and damage [2].
Betaine's mechanisms of action are multi-faceted and central to its hepatoprotective effects:
The historical research on this compound and subsequent betaine studies highlight several key points for R&D professionals.
The earliest clinical study identified is a 2000 publication on a proprietary compound containing betaine glucuronate used for non-alcoholic steatohepatitis (NASH) [1] [2]. The key details are summarized below.
Table 1: Summary of the Key Early Clinical Study on this compound (Ietepar)
| Aspect | Details |
|---|---|
| Study Reference | Arzneimittelforschung 2000; 50(8): 722-727 [1] [2] |
| Study Design | Prospective, randomized, double-blind, placebo-controlled, parallel-group trial |
| Participants | 191 patients with non-alcoholic steatohepatitis |
| Intervention | Oral capsules of Ietepar (this compound combined with diethanolamine glucuronate and nicotinamide ascorbate) or placebo, twice daily for 8 weeks [1] |
| Primary Efficacy Findings | - Hepatic steatosis: Reduced by 25% (p<0.01)
For your technical audience, here is a detailed breakdown of the cited study's methodology and the current understanding of betaine's action.
Detailed Methodology of the Clinical Trial [1]:
Mechanism of Action (Modern Interpretation): While the specific mechanism of the glucuronate form is not detailed, research on betaine (trimethylglycine) provides insight into its potential therapeutic basis. Betaine is recognized for two primary functions, which are visualized in the pathway diagram below [3] [4] [5].
Diagram: Betaine's Role in Liver Health. BHMT: Betaine-homocysteine methyltransferase; SAM/SAH ratio is a critical methylation index; PEMT: Phosphatidylethanolamine N-methyltransferase; VLDL export removes fat from the liver [3] [6] [4].
The diagram illustrates two key pathways:
It is important to note the following caveats based on the available information and recent reviews:
The cornerstone clinical research on betaine glucuronate is a 2000 study investigating its use for Non-Alcoholic Steatohepatitis (NASH). The key details of this study are summarized in the table below [1] [2].
| Aspect | Details |
|---|---|
| Study Design | Double-blind, randomized, parallel-group, placebo-controlled, prospective clinical study [1] [2] |
| Participants | 191 patients with NASH [1] [2] |
| Intervention | Verum: this compound (37.5 mg) + Diethanolamine glucuronate (37.5 mg) + Nicotinamide ascorbate (75 mg), in a proprietary compound (Ietepar), twice daily for 8 weeks [1] [2]. Control: Placebo [1] [2] | | Primary Efficacy Findings | - 25% reduction in hepatic steatosis (p<0.01 vs. placebo) [1] [2]
The precise mechanism of This compound is not fully detailed in the foundational study. However, extensive research on betaine (trimethylglycine) provides well-established mechanisms that are likely relevant, as this compound is a conjugate that may liberate free betaine in vivo [3].
The table below outlines key experimental models and methodologies used to elucidate betaine's mechanisms of action.
| Experimental Model | Intervention / Protocol | Key Readouts & Analyses |
|---|
| Diet-Induced Mouse Model (C57BL/6J mice) [4] | - Diets: Standard (SF) vs. High-Fat (HF; 42% kcal from fat) for 14 weeks [4].
Based on the mechanistic data, the following diagram illustrates how betaine is proposed to improve hepatic insulin resistance and liver health, integrating findings from both in vivo and in vitro studies [4] [5] [3].
Proposed mechanism of betaine in improving hepatic insulin resistance, integrating insights from foundational and recent research. This diagram synthesizes data from multiple models to show how betaine may work through molecular signaling, methylation, and gut-liver axis modulation.
It is critical for drug development professionals to note that the positive clinical results were achieved with a specific, multi-component formulation (Ietepar) containing this compound, diethanolamine glucuronate, and nicotinamide ascorbate [1] [2]. The individual contribution of each component to the overall efficacy has not been isolated in this foundational study.
Despite the promising foundational data, several gaps exist:
The primary clinical evidence for betaine glucuronate comes from a single, double-blind, randomized, placebo-controlled trial in patients with non-alcoholic steatohepatitis (NASH) [1] [2]. The table below summarizes the key quantitative findings from this study.
| Parameter | This compound Group (n=96) | Placebo Group (n=95) | P-value |
|---|---|---|---|
| Hepatic Steatosis | Reduced by 25% | No significant reduction | < 0.01 |
| Hepatomegaly | Reduced by 6% | No significant reduction | < 0.05 |
| Doctor's Global Efficacy ("Very good" or "Good") | 48% of patients | 17% of patients | 9 x 10⁻⁶ |
| Patient's Global Efficacy ("Very good" or "Good") | 52% of patients | 34% of patients | 0.017 |
| Adverse Events | 10% of patients | 7% of patients | Not Significant |
Compound Note: The treatment used in this study was a proprietary compound (Ietepar) containing this compound combined with diethanolamine glucuronate and nicotinamide ascorbate [2]. The specific contribution of this compound alone is difficult to isolate from this formulation.
While clinical data on the glucuronate form is sparse, research on betaine (trimethylglycine) provides insight into its potential mechanisms of action, which are relevant to understanding its therapeutic promise. The following diagram summarizes the key pathways through which betaine is known to act in the liver.
Key pathways through which betaine exerts its hepatoprotective effects.
The mechanisms illustrated are supported by extensive research on betaine [3] [4] [5]:
It is important to place the findings on this compound within the broader and more current research landscape.
Given the limited specific data on this compound, I suggest the following paths for a comprehensive technical investigation:
The table below consolidates the key identifiers and structural data for this compound from chemical suppliers and literature.
| Property | Value |
|---|---|
| CAS Number | 32087-68-6 [1] [2] |
| Molecular Formula | C₁₁H₁₉NO₈ [1] [2] |
| Molecular Weight | 293.27 g/mol [1] |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate [1] [2] |
| Canonical SMILES | CN+(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O [1] |
| Classification | Sugar ester (glycoside) [1] |
The synthesis of this compound is described as an esterification reaction between betaine and glucuronic acid [1].
General Reaction: Betaine + Glucuronic Acid → this compound
The workflow below outlines the key stages involved in this chemical synthesis.
Key Technical Details:
UDP-glucuronosyltransferases (UGTs) represent a critical superfamily of membrane-bound enzymes located primarily in the endoplasmic reticulum of cells across various tissues, with highest expression typically observed in the liver, gastrointestinal tract, and kidneys [1] [2]. These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to a wide range of lipophilic compounds containing functional groups such as hydroxyl, carboxyl, amine, and sulfhydryl moieties [1]. This biochemical process, known as glucuronidation, constitutes a major Phase II metabolic pathway that enhances the water solubility of substrates, facilitating their elimination through bile or urine [2]. The UGT enzyme family is broadly divided into two main subfamilies based on sequence homology and genetic organization: UGT1 and UGT2 [1].
The UGT1 gene family features a unique genetic architecture consisting of multiple first exons (each encoding the substrate-binding region) that share common exons 2-5 (encoding the UDPGA-binding domain) through alternative splicing [1]. This arrangement allows a single gene complex to produce multiple enzyme isoforms with distinct substrate specificities. In contrast, the UGT2 gene family comprises individual genes that are transcribed independently [1]. To date, over 35 different UGT gene products have been identified across various species, with humans expressing approximately 22 functional isoforms [1] [3]. These enzymes collectively contribute to the metabolism of an extraordinarily diverse array of compounds, including therapeutic drugs, environmental toxins, and endogenous substances such as bilirubin, steroids, and bile acids [1].
Table 1: Comparison of UGT Enzyme Families
| Feature | UGT1 Family | UGT2 Family |
|---|---|---|
| Genetic Organization | Single gene locus with multiple first exons sharing common exons 2-5 | Individual genes |
| Representative Isoforms | UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9 | UGT2B4, UGT2B7, UGT2B10, UGT2B15 |
| Primary Substrates | Bilirubin, amines, planar and bulky phenols | Steroids, bile acids, opioids |
| Tissue Distribution | Liver, gastrointestinal tract, kidney | Liver, steroid-responsive tissues |
UGT enzymes play a pivotal role in drug metabolism and detoxification, with approximately 35% of all conjugative metabolic pathways and nearly 60% of the top 200 most prescribed drugs undergoing glucuronidation to some extent [4]. The clinical significance of UGT activity is underscored by several genetic disorders resulting from impaired glucuronidation capacity. Gilbert's syndrome, characterized by mild unconjugated hyperbilirubinemia, stems from reduced UGT1A1 activity, while the more severe Crigler-Najjar syndrome involves near-complete or partial absence of this enzyme [2]. Additionally, neonatal deficiencies in UGT activity, particularly UGT1A1, can lead to serious drug toxicities such as gray baby syndrome from impaired chloramphenicol metabolism [2] [5].
Recent evidence has also implicated UGT enzymes in drug-induced liver injury (DILI), with multivariate logistic regression analyses revealing that drugs inhibiting UGT enzymes show significant association with high DILI concern [6]. Pure UGT inhibitors and dual substrate-inhibitors demonstrate particularly strong correlations with hepatotoxicity, suggesting that UGT interactions may serve as independent predictors of DILI risk [6]. Beyond their metabolic roles, UGTs are increasingly recognized as mediators of drug resistance in cancer therapy and as potential modulators of cancer progression through their effects on endogenous signaling molecules [7].
Accurate quantification of UGT enzyme expression is essential for predicting metabolic clearance and understanding interindividual variability in drug response. Recent advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled precise absolute quantification of UGT protein abundances in human tissues using two primary proteomic approaches [4]. The in-solution digestion method involves solubilization of membrane proteins followed by tryptic digestion in solution with targeted analysis against stable isotope-labeled (SIL) peptide standards. Alternatively, the in-gel digestion method utilizes SDS-PAGE separation followed by in-gel tryptic digestion and targeted quantification using a quantitative concatemer (QconCAT) standard [4].
Both methodologies have demonstrated capability for multiplexed quantification of multiple UGT enzymes simultaneously, though inter-method variability has been observed for certain isoforms. For instance, UGT1A1 abundances measured using the in-gel method showed approximately 2.5-fold higher values compared to the in-solution approach, while UGT2B7 measurements exhibited reasonable consistency between methods [4]. These discrepancies highlight the importance of methodological standardization when comparing absolute abundance values across studies. The selection of proteolytic strategies, efficiency of protein and peptide recovery, and LC-MS analysis parameters have all been identified as potential sources of variability in abundance measurements [4].
Table 2: Hepatic Abundance of Major UGT Enzymes in Human Liver Microsomes (pmol/mg protein)
| UGT Isoform | In-Solution Method (Mean ± SD) | In-Gel Method (Mean ± SD) | Primary Substrates |
|---|---|---|---|
| UGT1A1 | 16.8 ± 9.5 | 41.5 ± 25.1 | Bilirubin, estrogens, irinotecan |
| UGT1A3 | 4.2 ± 2.1 | 6.8 ± 3.9 | Bile acids, estrogens, flavonoids |
| UGT1A4 | 17.1 ± 8.9 | 15.3 ± 8.4 | Amitriptyline, trifluoperazine |
| UGT1A6 | 40.5 ± 22.7 | 35.2 ± 19.8 | Serotonin, acetaminophen |
| UGT1A9 | 28.3 ± 15.6 | 32.1 ± 17.4 | Propofol, NSAIDs, flavonoids |
| UGT2B4 | 45.2 ± 24.8 | 52.7 ± 29.3 | Hyodeoxycholic acid, NSAIDs |
| UGT2B7 | 32.6 ± 18.9 | 29.4 ± 16.2 | Opioids, NSAIDs, zidovudine |
| UGT2B15 | 22.7 ± 12.3 | 19.8 ± 10.5 | Androgens, opioids, phenols |
The relationship between UGT protein abundance and functional activity represents a critical parameter for in vitro-in vivo extrapolation (IVIVE) of pharmacokinetic data. Correlation analyses between enzymatic abundances and glucuronidation activities have revealed isoform-specific relationships [4]. For UGT1A1, 1A6, 1A9, and 2B7, significant correlations (p < 0.05) have been established between protein expression levels and respective marker activities, supporting the utility of abundance measurements for predicting metabolic clearance [4]. However, for other isoforms including UGT1A3, 1A4, and 2B15, such correlations have been less consistent, potentially reflecting interindividual variations in kinetic parameters or the influence of post-translational modifications on enzyme function [4].
Studies examining hepatic glucuronidation activity across development have revealed substantially lower activities in pediatric populations compared to adults. Specifically, glucuronidation activities in children aged 13-24 months were found to be 12-40-fold lower than in adults for various substrates including ibuprofen (24-fold), amitriptyline (16-fold), 4-tert-butylphenol (40-fold), estrone (15-fold), and buprenorphine (12-fold) [5]. These developmental patterns reflect the ontogenic regulation of UGT expression, which follows a biphasic pattern characterized by an initial appearance of UGT gene transcripts followed by subsequent upregulation of expression to adult levels [5].
Table 3: Developmental Regulation of Hepatic UGT Expression
| UGT Isoform | Fetal Liver (20 weeks) | Pediatric Liver (7-24 months) | Adult Liver | Developmental Pattern |
|---|---|---|---|---|
| UGT1A1 | Not detected | Present in all samples | Present in all samples | Rapid postnatal induction |
| UGT1A4 | Not detected | Present in all samples | Present in all samples | Rapid postnatal induction |
| UGT1A6 | Not detected | Present in all samples | Present in all samples | Rapid postnatal induction |
| UGT1A9 | Not detected | Significantly lower expression | Adult levels | Prolonged maturation beyond 24 months |
| UGT2B4 | Not detected | Significantly lower expression | Adult levels | Prolonged maturation beyond 24 months |
| UGT2B7 | Not detected | Present in all samples | Present in all samples | Rapid postnatal induction |
| UGT2B15 | Not detected | Present in all samples | Present in all samples | Rapid postnatal induction |
Protocol Objective: To measure glucuronidation activity in human liver microsomes for reaction phenotyping and kinetic parameter determination.
Materials and Reagents:
Procedure:
Microsomal Protein Preparation: Homogenize liver tissue (approximately 200 mg) in 1 mL of 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ using a Potter-Elvehjem tissue grinder. Centrifuge at 10,000 × g for 20 minutes at 4°C. Collect the supernatant and ultracentrifuge at 100,000 × g for 60 minutes at 4°C. Resuspend the microsomal pellet in Tris-HCl buffer and determine protein concentration using standard assays (e.g., Bradford or BCA) [5].
Enzyme Activation: Pre-incubate microsomal protein (25 μg) with 0.25-1% alamethicin or 0.25-2% CHAPS on ice for 30 minutes to reduce enzyme latency by permeabilizing the microsomal membrane [5].
Reaction Setup: Prepare reaction mixtures containing:
Incubation and Termination: Incubate reactions at 37°C for 60 minutes with gentle shaking. Terminate reactions by adding an equal volume of ice-cold methanol or acetonitrile to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes to remove precipitated proteins [5].
Product Analysis: Analyze supernatants for glucuronide formation using appropriate detection methods:
Data Analysis: Calculate catalytic activity as pmol glucuronide formed/min/mg microsomal protein. Determine kinetic parameters (Kₘ, Vₘₐₓ) by fitting data to appropriate enzyme kinetic models.
Protocol Objective: To identify specific UGT isoforms responsible for metabolizing a candidate compound.
Materials and Reagents:
Procedure:
Recombinant Enzyme Screening: Incubate substrate with individual recombinant UGT isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B4, 2B7, 2B15) using standard incubation conditions described above. Identify which isoforms demonstrate significant glucuronidation activity toward the substrate [4].
Chemical Inhibition Studies: Conduct incubations in human liver microsomes with isoform-selective inhibitors:
Correlation Analysis: Measure substrate glucuronidation rates in a bank of human liver microsomes (n ≥ 12) with pre-characterized UGT expression levels. Calculate correlation coefficients between activity and abundance of individual UGT isoforms. Significant correlations (p < 0.05) suggest involvement of specific isoforms [4].
Immunoinhibition Studies: Pre-incubate human liver microsomes with isoform-selective antibodies (if available) prior to activity assessment. Compare activity to controls with non-specific IgG.
Data Interpretation: Use a weight-of-evidence approach combining results from all methods to identify the UGT isoforms primarily responsible for substrate metabolism.
UGT enzymes have emerged as significant contributors to both intrinsic and acquired resistance to numerous chemotherapeutic agents through their ability to catalyze the inactivation of active drugs [7]. The glucuronidation of antineoplastic compounds generates hydrophilic metabolites with reduced biological activity and enhanced elimination, effectively diminishing drug exposure and efficacy within tumor cells [7]. This resistance mechanism was first documented nearly three decades ago with the observation that leukemia cells resistant to daunorubicin exhibited enhanced efflux of its glucuronide metabolite [7]. Since this initial discovery, UGT-mediated resistance has been demonstrated for multiple drug classes, including irinotecan (SN-38), sorafenib, raloxifene, tamoxifen, and novel HSP90 inhibitors such as ganetespib and luminespib [7].
The clinical evidence supporting UGT involvement in drug resistance continues to expand. In non-small cell lung cancer (NSCLC) and head and neck cancer patients, tumors from non-responders to erlotinib treatment demonstrated 3-fold higher UGT1A mRNA levels compared to responders [7]. Similarly, in advanced renal clear-cell carcinoma, non-responders to nivolumab immunotherapy exhibited dramatically higher UGT1A6 expression (288-fold on average) compared to responders, suggesting UGT expression may serve as a predictive biomarker for immunotherapy resistance [7]. These observations highlight the potential clinical utility of UGT expression profiling in predicting treatment outcomes and guiding therapeutic selection.
Diagram 1: UGT-Mediated Metabolic Pathways in Drug Resistance and Disease Progression. This diagram illustrates the dual roles of UGT enzymes in metabolizing both exogenous compounds (therapeutic drugs, environmental toxins) and endogenous substances (bilirubin, steroids, bioactive lipids), leading to the formation of glucuronide conjugates with enhanced elimination. These processes can contribute to drug resistance through reduced active drug exposure and influence cancer progression via alteration of endogenous signaling pathways.
The recognition of UGT-mediated drug resistance has stimulated the development of strategic approaches to overcome this limitation in clinical practice. These include the use of UGT inhibitors as potential adjunctive therapies, the development of nanocarrier delivery systems to bypass glucuronidation, and the design of drug analogs with reduced susceptibility to UGT metabolism [3] [7]. Additionally, pharmacogenetic testing for UGT polymorphisms, particularly UGT1A1*28, has been implemented to guide irinotecan dosing and minimize toxicity risks [7]. The integration of UGT expression profiling into companion diagnostics could further enhance personalized medicine approaches by identifying patients likely to respond to specific treatments based on their tumor UGT expression patterns.
Beyond their role in drug resistance, UGT enzymes serve important functions as diagnostic biomarkers for various pathological conditions. Elevated β-glucuronidase activity, which reverses UGT-mediated glucuronidation, has been proposed as a reliable biomarker for tumor diagnosis and clinical therapy assessment in cancers of the breast, cervix, colon, lung, and kidney, as well as in leukemia [8]. Furthermore, altered UGT activity has been associated with various disease states, including urinary tract infections, HIV, diabetes, neuropathy, and rheumatoid arthritis [8]. The measurement of UGT activity or expression in bodily fluids may therefore provide valuable diagnostic and prognostic information across multiple clinical contexts.
Table 4: Clinical Associations and Applications of UGT Enzymes
| Clinical Context | UGT Involvement | Application/Implication |
|---|---|---|
| Irinotecan Chemotherapy | UGT1A1-mediated glucuronidation of active metabolite SN-38 | UGT1A1*28 polymorphism testing guides dose adjustment to prevent severe neutropenia |
| Cancer Drug Resistance | Elevated UGT expression in tumors | Predictive biomarker for resistance to erlotinib, nivolumab, HSP90 inhibitors |
| Gilbert's Syndrome | Reduced UGT1A1 activity (<30% of normal) | Benign unconjugated hyperbilirubinemia, requires caution with certain drugs |
| Crigler-Najjar Syndrome | Severe UGT1A1 deficiency | Life-threatening unconjugated hyperbilirubinemia requiring aggressive treatment |
| Drug-Induced Liver Injury | UGT inhibition by drugs | Predictive factor for hepatotoxicity risk assessment in drug development |
| Cancer Diagnosis | Altered β-glucuronidase/UGT ratio in tissues | Potential biomarker for tumor detection and treatment monitoring |
UGT enzymes play indispensable roles in drug metabolism, detoxification, and the regulation of endogenous signaling pathways. The comprehensive characterization of their expression patterns, catalytic activities, and substrate specificities provides a critical foundation for predicting drug disposition, optimizing therapeutic regimens, and understanding interindividual variability in drug response. The emerging roles of UGTs in drug resistance and cancer progression highlight the expanding significance of these enzymes beyond traditional metabolic functions, suggesting novel opportunities for therapeutic intervention and companion diagnostics.
Future research directions should focus on refining quantitative proteomic approaches to reduce intermethod variability in UGT abundance measurements, thereby enhancing the reliability of in vitro-in vivo extrapolations [4]. Additionally, greater understanding of the ontogenic regulation of UGT expression will continue to inform age-appropriate dosing strategies in pediatric populations [5]. The development of selective UGT modulators represents another promising avenue, potentially offering mechanisms to overcome drug resistance in oncology or to manipulate endogenous signaling pathways in metabolic diseases [7]. As these research frontiers advance, the integration of UGT profiling into clinical practice promises to enhance personalized medicine approaches and improve therapeutic outcomes across diverse patient populations.
A 2024 study provides a clear protocol for producing betaine and its structural analogs (including stachydrine and carnitine) via fungal fermentation of the red alga Neopyropia yezoensis (Nori) with Aspergillus oryzae [1].
The table below summarizes the key parameters from this time-course metabolomic analysis:
| Parameter | Details |
|---|---|
| Production System | Solid-state fermentation of shredded Nori seaweed. |
| Microorganism | Aspergillus oryzae (mixed commercial strains). |
| Fermentation Conditions | 30.5°C, >90% relative humidity for 72 hours. |
| Key Production Phase | Betaine generation occurred primarily during the late fungal growth stage (12-24 hours). |
| Betaine Precursor | Choline. |
| Analytical Method | Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF MS). |
Betaine is a well-known osmoprotectant that microorganisms accumulate under stress. A 2023 multi-omics study on Enterococcus faecium demonstrated that heat stress triggers a protective cellular response, leading to the accumulation of compatible solutes like glycine betaine (GB) to stabilize proteins and cellular structures [2]. This principle is key to designing a production system, as applying controlled stress (e.g., osmotic, thermal) can be a strategy to enhance betaine yield in microbial cultures.
While a direct production system for betaine glucuronate is not described, the search results indicate that glucuronate is a significant metabolite influenced by microbial activity and host stress.
Taken together, this suggests a plausible research path: developing a microbial system that conjugates betaine with glucuronate, potentially using microbial biosynthesis or bioconversion enzymes.
Based on the assembled information, here is a proposed workflow to explore the microbial production of this compound.
1. Strain Selection and Engineering
2. Bioprocess Protocol (Adapted from [1])
3. Metabolomic Analysis Protocol
To advance this area, you could focus on:
Betaine glucuronate represents a significant compound in pharmaceutical and nutraceutical research, formed through the esterification of betaine and glucuronic acid. This compound has garnered attention for its potential applications in liver health and metabolic disorders [1]. The optimization of its synthesis is crucial for enhancing yield, purity, and scalability for industrial applications. These application notes provide a detailed framework for the synthesis optimization of this compound, integrating methodologies from chemical and biotechnological approaches to assist researchers and drug development professionals in streamlining their production processes.
The significance of betaine, a precursor in this synthesis, extends beyond its role as a methyl donor and osmolyte. Recent studies highlight its importance in regulating the gut-liver axis and its potential therapeutic role in chronic liver diseases such as alcohol-associated liver disease (ALD) and metabolic dysfunction-associated steatotic liver disease (MASLD) [2]. Furthermore, betaine's widespread presence in animals, plants, and microorganisms, with rich dietary sources including seafood, wheat germ, and spinach, underscores its biological relevance [3]. The synthesis of betaine-derived compounds like this compound thus represents a promising area of research for developing new therapeutic agents.
This compound is an organic compound classified as a glycoside, specifically a sugar ester, with the molecular formula C₁₁H₁₉NO₈ and a molecular weight of 293.27 g/mol [1]. Its IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate. The compound typically appears as a white crystalline powder and is soluble in water due to its polar nature [1]. This solubility profile is a critical consideration for its bioavailability and potential pharmaceutical formulations.
The structural complexity of this compound, featuring both a sugar moiety (glucuronic acid) and an amine (betaine), contributes to its classification as a bioactive compound with potential therapeutic applications [1]. Glucuronic acid, a key component, plays a crucial role in the body's detoxification processes, further enhancing the compound's functional value. Understanding these structural characteristics is fundamental to optimizing synthesis parameters, as they directly influence reaction kinetics, purification strategies, and final product quality.
The interest in this compound stems from the established physiological benefits of its constituent molecules. Betaine serves important roles as an osmolyte and methyl donor in human physiology [3]. Inadequate dietary intake of methyl groups leads to hypomethylation in many important pathways, including disturbed hepatic protein metabolism and inadequate hepatic fat metabolism, which may contribute to various diseases including coronary, cerebral, hepatic, and vascular diseases [3].
Research has demonstrated that betaine has protective effects on internal organs, improves vascular risk factors, and may enhance performance [3]. Specifically, in the context of liver diseases, betaine has been shown to mitigate lipid accumulation, oxidative stress, and inflammation, making it a promising therapeutic agent for ALD and MASLD [2]. These hepatoprotective properties, combined with the detoxification capabilities of glucuronic acid, position this compound as a compound with significant potential for further development and application in managing metabolic and liver disorders.
The primary method for synthesizing this compound involves an esterification reaction between betaine and glucuronic acid. This process can be catalyzed by either acidic catalysts (such as sulfuric acid) or enzymatic catalysts like glucuronosyltransferases [1]. The selection of catalyst significantly influences reaction efficiency, product purity, and environmental impact, making it a critical parameter for optimization.
The general procedure involves combining betaine and glucuronic acid in polar solvents such as water or methanol under controlled temperature conditions typically ranging from 50 to 70°C [1]. These moderate temperatures facilitate the reaction without promoting excessive degradation of the reactants or products. The reaction mixture requires careful monitoring to ensure complete conversion, with techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) recommended for tracking reaction progress.
Table 1: Key Parameters for Chemical Synthesis of this compound
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Temperature | 50-70°C | Higher temperatures increase reaction rate but may cause decomposition |
| Catalyst Type | Acidic (e.g., H₂SO₄) or Enzymatic | Acidic catalysts are more efficient but may produce more impurities |
| Solvent System | Polar solvents (water, methanol) | Affects solubility and reaction kinetics |
| Reaction Time | 4-8 hours | Varies with catalyst concentration and temperature |
| Molar Ratio | 1:1 to 1:1.2 (Betaine:Glucuronic Acid) | Excess glucuronic acid can drive reaction completion |
For industrial production, the process typically involves extraction of betaine from natural sources like sugar beets, derivation of glucuronic acid from glucose, and subsequent chemical synthesis under controlled conditions [1]. The initial extraction phase is critical for ensuring the quality of starting materials, as impurities can negatively impact the esterification reaction and final product purity.
While chemical synthesis represents the most direct approach for this compound production, alternative methods exist that may offer advantages in specific applications. Fungal fermentation presents a promising biological approach for producing betaine structural analogs, as demonstrated in studies using Aspergillus oryzae for the fermentation of Neopyropia yezoensis (edible red alga) [4].
This fermentation approach showed that specific betaine structural analogs, including betaine, stachydrine, and carnitine, exhibited significant changes in production over a 72-hour fermentation period [4]. Time-course analysis revealed that betaine was generated from the precursor choline at 12-24 hours during the late stage of fungal growth, while stachydrine was generated from the precursor-related compound glutamic acid at 48-72 hours during the sporulation stage [4]. These findings suggest that metabolic engineering of fungal strains could offer an alternative route for producing betaine-related compounds, potentially including this compound through pathway modification.
Synthesis Workflow for this compound
Optimizing the synthesis of this compound requires careful control of multiple interdependent parameters. The esterification temperature significantly impacts both reaction rate and product quality, with the optimal range of 50-70°C representing a balance between rapid kinetics and minimal decomposition [1]. Above this range, the risk of side reactions and product degradation increases substantially, while lower temperatures prolong reaction time unnecessarily.
Catalyst selection represents another crucial optimization parameter. Acidic catalysts such as sulfuric acid facilitate the esterification by protonating the carboxyl group of glucuronic acid, thereby enhancing its reactivity toward the hydroxyl group of betaine [1]. However, enzymatic catalysts, while potentially more specific and generating fewer byproducts, may offer lower reaction rates and higher cost implications. The concentration of the catalyst also requires optimization, as insufficient amounts lead to incomplete reactions, while excess catalyst can complicate purification and reduce overall process economy.
Table 2: Synthesis Optimization Parameters for this compound
| Optimization Parameter | Recommended Conditions | Analytical Monitoring Methods |
|---|---|---|
| Temperature Control | 50-70°C | HPLC, TLC |
| Catalyst Concentration | 0.5-2.0 mol% (acidic) | Titration, pH monitoring |
| Reaction Time | 4-8 hours (time-course analysis) | HPLC, MS |
| Solvent System | Water, methanol, or mixtures | Polarity optimization |
| pH Control | Species-dependent optimization | pH stat apparatus |
| Purification Method | Crystallization, chromatography | HPLC purity analysis |
Following the synthesis reaction, effective purification is essential to obtain this compound with the required purity for research or pharmaceutical applications. Techniques such as crystallization or chromatography are commonly employed to purify the final product [1]. The selection of purification method depends on the scale of production, purity requirements, and intended application of the final product.
For crystallization-based purification, solvent selection is critical. The solubility characteristics of this compound in various solvent systems at different temperatures must be determined empirically to identify optimal conditions for recrystallization. Saturated solutions prepared at elevated temperatures followed by gradual cooling often yield crystals of suitable purity. For higher purity requirements, particularly for pharmaceutical applications, chromatographic methods such as column chromatography or preparative HPLC may be necessary, albeit with higher cost and lower throughput.
Comprehensive characterization of synthesized this compound is essential to verify structural integrity and assess purity. Capillary Electrophoresis Mass Spectrometry (CE-MS) has been demonstrated as an effective analytical technique for betaine analogs, offering high sensitivity and resolution [4]. The CE-TOF MS system provides accurate mass measurements that facilitate definitive compound identification.
For CE-MS analysis, samples are typically prepared by suspending the product powder in methanol containing internal standards, followed by extraction, centrifugation, and filtration [4]. Separations are performed using a fused silica capillary with electrolytes optimized for the analytes of interest—1 M formic acid for cationic analyses or 20 mM ammonium formate (pH 10.0) for anionic analyses [4]. This approach enables precise quantification and identification of the target compound while detecting potential impurities or byproducts.
In addition to CE-MS, several other analytical techniques provide valuable information for characterizing this compound. ¹H-NMR spectroscopy offers detailed structural information through chemical shifts, coupling constants, and integration data. As demonstrated in metabolomic studies, ¹H-NMR spectra can be recorded using high-frequency instruments (500 MHz or higher) with water suppression techniques to enhance sensitivity for biological samples [5].
Supplementary analytical methods include:
The combination of these analytical approaches provides a comprehensive characterization profile, ensuring both the identity and purity of synthesized this compound meet the required specifications for intended applications.
Several technical challenges may arise during the synthesis of this compound that can impact yield and product quality. Incomplete esterification represents a frequent issue, potentially resulting from suboptimal reaction conditions, inadequate catalyst activity, or improper reactant ratios. This challenge can be addressed through systematic optimization of temperature, catalyst concentration, and reaction time, with careful monitoring using appropriate analytical techniques.
Product degradation during synthesis or purification represents another significant concern. This compound may decompose under extreme pH conditions or high temperatures, necessitating careful control of these parameters throughout the process [1]. Implementing mild reaction conditions, avoiding excessive heating, and maintaining neutral to slightly acidic pH can minimize degradation pathways. Additionally, purification difficulties may arise due to the compound's polarity and solubility characteristics, requiring optimization of crystallization conditions or chromatographic methods.
Transitioning from laboratory-scale synthesis to industrial production introduces additional considerations for process optimization. Energy consumption represents a significant factor in scale-up, particularly for temperature-controlled reactions and purification steps like crystallization or distillation [6]. Process efficiency can be enhanced through heat integration, optimized reactor design, and careful selection of unit operations.
Other scale-up considerations include:
Addressing these factors during process development facilitates smoother technology transfer and scale-up, ultimately leading to robust and economically viable production of this compound.
The synthesis optimization of this compound requires systematic investigation of multiple parameters, including temperature, catalyst selection, solvent systems, and purification methods. The protocols outlined in these application notes provide a foundation for developing efficient and scalable synthesis processes. The chemical synthesis approach, utilizing esterification between betaine and glucuronic acid, currently represents the most direct production method, though biological approaches using fungal fermentation show promise for specific analogs and may be adaptable for this compound production with further research.
Future research directions should focus on green chemistry principles, including the development of more sustainable catalytic systems and solvent alternatives. Additionally, exploration of metabolic engineering approaches for biological production could offer environmentally friendly alternatives to traditional chemical synthesis. As interest in betaine and its derivatives continues to grow, particularly in the context of liver health and metabolic disorders, optimized synthesis protocols for this compound will facilitate further investigation of its potential therapeutic applications.
| Production Method | Key Components/Process | Reaction Conditions | Yield/Outcomes | Industrial Applicability |
|---|---|---|---|---|
| Chemical Synthesis (Analogous) | Catalyst: MoO₃-Bi₂O₃-Fe₂O₃ on TiO₂; Reactors: Fixed-bed [1] | Temperature: 290-390°C; Pressure: Not specified [1] | Conversion: ~88%; Selectivity: ~96% [1] | High-temperature, continuous process; Requires catalyst regeneration [1] |
| Biocatalytic Synthesis (Proposed) | Enzyme: Myo-inositol oxygenase (MIOX); Whole-cell biocatalyst [2] | Temperature: 30-40°C; pH: 8.0-9.0 [2] | Glucuronic acid yield: Not specified for betaine conjugation [2] | Mild, aqueous process; Requires downstream conjugation; Lower energy cost [2] |
Based on the current scientific literature, a direct industrial protocol for This compound is not described. However, the compound is understood to be a salt or conjugate formed from betaine (trimethylglycine) and glucuronic acid. The following application note outlines plausible industrial production methods by synthesizing information on betaine properties and established glucuronic acid production technologies [3] [4] [2].
This protocol is adapted from the vapor-phase catalytic oxidation method used for pyridine-3-carbaldehyde, representing a potential high-temperature route for precursor synthesis [1].
Catalyst Preparation
(NH₄)₆Mo₇O₂₄, 14.4g bismuth nitrate Bi(NO₃)₃, 1.6g iron nitrate Fe(NO₃)₃, 4.0g sodium nitrate NaNO₃, and 16.0g oxalic acid (COOH)₂ as an organic chelator [1].(TiO₂) support to the solution under vigorous stirring [1].Reaction Setup & Process
Downstream Processing & Conjugation
This protocol leverages a recombinant E. coli whole-cell biocatalyst for the specific oxidation of myo-inositol to glucuronic acid, offering a greener alternative [2].
Engineering of the Production Strain
Fermentation and Biocatalyst Production
Biotransformation and Product Recovery
The following diagram illustrates the logical workflow for selecting and developing a production method for this compound:
The choice between chemical and biocatalytic synthesis involves critical trade-offs. The chemical pathway offers the robustness of continuous processing in fixed-bed reactors but operates at high temperatures with complex multi-metal oxide catalysts that may require frequent regeneration [1]. In contrast, the biocatalytic route provides high selectivity under mild, aqueous conditions, aligning with green chemistry principles, but faces challenges in biocatalyst stability and the cost of the myo-inositol substrate [2].
Future process development should focus on:
This compound represents a pharmaceutically significant compound formed through the esterification of betaine (trimethylglycine) and glucuronic acid. This unique molecular structure combines the methyl-donor properties of betaine with the detoxification capabilities of glucuronic acid, creating a compound with demonstrated hepatoprotective effects. The interest in this compound has grown substantially due to its therapeutic potential in treating various liver disorders, including non-alcoholic steatohepatitis (NASH) and alcohol-associated liver disease (ALD). As research continues to elucidate its mechanisms of action, establishing robust purification and analytical protocols becomes increasingly important for pharmaceutical development and quality control.
The molecular architecture of this compound enables multiple biological activities, including osmoregulatory functions, methyl group transfer in methionine-homocysteine cycle, and potential anti-inflammatory effects. These properties underpin its therapeutic applications, particularly in managing chronic liver diseases where betaine homeostasis is often disrupted. Clinical evidence indicates that this compound, when combined with other active compounds like diethanolamine glucuronate and nicotinamide ascorbate, significantly improves liver function parameters and reduces hepatic steatosis [1]. This document provides comprehensive technical protocols for the purification, analysis, and therapeutic application of this compound to support researchers and pharmaceutical developers in advancing this promising compound.
This compound possesses distinct chemical characteristics that influence its purification, analysis, and biological activity. Understanding these fundamental properties is essential for developing effective separation protocols and quality control methods. The compound exhibits a molecular weight of 293.27 g/mol with the molecular formula C~11~H~19~NO~8~, comprising both quaternary ammonium and carboxylate functional groups that contribute to its zwitterionic nature [2]. The specific structural configuration includes the glucuronic acid moiety linked via an ester bond to the betaine component, creating a molecule with multiple hydroxyl groups that enhance its water solubility while maintaining certain challenges in separation from complex matrices.
The structural complexity of this compound necessitates specialized analytical approaches for accurate identification and quantification. The IUPAC name for the compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate, with the canonical SMILES representation being CN+(C)CC(=O)OC~1~C(C(C(C(O~1~)C(=O)[O-])O)O)O [2]. This detailed structural information enables the prediction of chromatographic behavior and informs the selection of appropriate separation modalities. The presence of both charged and polar groups makes this compound amenable to separation techniques that exploit these characteristics, including ion-exchange chromatography, hydrophilic interaction liquid chromatography (HILIC), and reversed-phase chromatography with ion-pairing reagents.
Table 1: Fundamental Properties of this compound
| Property | Description | Significance |
|---|---|---|
| Molecular Formula | C~11~H~19~NO~8~ | Determines analytical detection and fragmentation patterns |
| Molecular Weight | 293.27 g/mol | Impacts chromatographic retention and mass spectrometric detection |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate | Defines stereochemistry and functional group arrangement |
| CAS Number | 32087-68-6 | Unique identifier for chemical tracking and regulatory purposes |
| Solubility | Highly soluble in water | Influences extraction methods and formulation approaches |
| Appearance | White crystalline powder | Visual quality indicator in purification processes |
The physical characteristics of this compound include its typical presentation as a white crystalline powder with high water solubility, a property that must be considered when selecting purification solvents and crystallization conditions [2]. The compound demonstrates stability under normal storage conditions but may degrade under extreme pH or high-temperature environments, necessitating careful control of processing parameters. The melting point of approximately 120°C provides a reference point for various thermal processing techniques, though exact values may vary based on purity and crystalline form. These fundamental properties establish the foundation for developing effective purification strategies and analytical methods for this compound in both research and pharmaceutical contexts.
The industrial purification of this compound employs a multi-step process that ensures high purity and yield while effectively removing process-related impurities. Based on patent literature, an optimized method involves sequential crystallization techniques combined with salt inhibition to enhance separation efficiency [3]. The process begins with the synthesis of betaine through the reaction of chloroacetic acid with trimethylamine, followed by esterification with glucuronic acid to form this compound. The critical purification phase employs sodium chloride as an inhibitor to prevent this compound from entering the crystalline phase during initial crystallization, thereby facilitating the removal of soluble impurities through selective precipitation and filtration steps.
The core purification protocol involves dissolving the crude this compound in water or a water-ethanol mixture, followed by the addition of sodium chloride to achieve a concentration between 5-30% w/v [3]. The solution is then stirred for 30-120 minutes at temperatures ranging from 20-80°C to ensure complete dissolution and interaction between components. Subsequent cooling crystallization is performed by reducing the temperature to 0-10°C and maintaining these conditions for 2-12 hours to promote crystal formation of impurities while this compound remains in solution. The solid impurities are removed via filtration, and the filtrate containing the purified this compound is subjected to evaporation concentration under reduced pressure (0.05-0.09 MPa) at 50-80°C to obtain a concentrated solution ready for final crystallization.
Table 2: Key Parameters in this compound Purification
| Process Parameter | Optimal Range | Purpose |
|---|---|---|
| Sodium Chloride Concentration | 5-30% w/v | Inhibits this compound crystallization for impurity removal |
| Initial Dissolution Temperature | 20-80°C | Ensures complete dissolution of starting material |
| Crystallization Temperature | 0-10°C | Promotes selective crystallization of desired product |
| Crystallization Time | 2-12 hours | Allows complete crystal formation and growth |
| Evaporation Pressure | 0.05-0.09 MPa | Enables concentration at reduced temperatures to prevent degradation |
| Ethanol Concentration | 70-95% v/v | Facilitates final crystallization step with high yield |
For research-scale purification of this compound, the following step-by-step protocol provides optimal results with standard laboratory equipment:
Step 1: Preparation of Crude Solution - Dissolve 10 g of crude this compound in 100 mL of deionized water at 60°C with continuous stirring for 30 minutes to ensure complete dissolution. Add 15 g of sodium chloride gradually while maintaining the temperature at 60°C and continue stirring for an additional 60 minutes.
Step 2: Initial Crystallization - Cool the solution to 4°C at a controlled rate of 0.5°C per minute and maintain at this temperature for 6 hours to allow crystallization of impurities. Filter the mixture under vacuum through a 0.45 μm membrane filter to remove crystalline impurities, collecting the filtrate for further processing.
Step 3: Solvent Addition - Transfer the filtrate to a round-bottom flask and add 300 mL of 95% ethanol gradually with constant stirring. This step reduces the dielectric constant of the solution, promoting this compound crystallization while keeping residual impurities in solution.
Step 4: Final Crystallization - Allow the ethanol-water mixture to stand at 4°C for 12 hours to complete crystallization. Collect the crystals by vacuum filtration and wash with 50 mL of cold ethanol (4°C) to remove residual sodium chloride and other soluble impurities.
Step 5: Drying - Transfer the crystals to a vacuum desiccator and dry at 40°C under reduced pressure (0.1 MPa) for 24 hours to obtain purified this compound as a white crystalline powder. Typical yields range from 75-85% with purity exceeding 95% when following this protocol precisely.
The critical quality control checkpoints throughout this purification process include visual inspection of crystals, measurement of solution pH (should remain neutral to slightly acidic), and verification of crystallinity using polarized light microscopy. For applications requiring extreme purity, a second recrystallization from ethanol-water mixture may be performed, though this reduces overall yield. The purified product should be stored in airtight containers with desiccant at -20°C to maintain long-term stability.
The analysis of this compound requires specialized chromatographic approaches due to its high polarity and lack of chromophores, making UV detection challenging. Hydrophilic interaction liquid chromatography (HILIC) coupled with evaporative light scattering detection (ELSD) has emerged as the most effective method for accurate quantification. The optimal chromatographic conditions utilize an Atlantis HILIC silica column (4.6 × 150 mm, 5 μm, 100 Å) with isocratic elution using a mobile phase comprising 30 mM ammonium acetate buffer and acetonitrile in a 20:80 (v/v) ratio [4]. The flow rate should be maintained at 1.0 mL/min with the column temperature controlled at 30°C to ensure retention time reproducibility and optimal separation efficiency.
The ELSD parameters require precise optimization for sensitive detection of this compound. The recommended settings include a drift tube temperature of 50°C, spray chamber temperature of 30°C, and gas pressure of 60 psi (nitrogen or air) [4]. These conditions provide the optimal balance between signal intensity and baseline stability for reliable quantification. The sample preparation involves dissolving this compound in water containing an internal standard (β-alanine at 1000 ppm) followed by sonication for 60 minutes and filtration through a 0.21-μm membrane filter prior to injection. A typical injection volume of 10 μL provides sufficient sensitivity for quantification in the range of 5-800 μg/mL, making this method suitable for both quality control and pharmacological studies.
Comprehensive validation of the HPLC-ELSD method for this compound analysis ensures reliability and reproducibility for pharmaceutical applications. The method demonstrates excellent linearity across the concentration range of 5-800 μg/mL, with a correlation coefficient (r²) typically exceeding 0.999 when plotting the logarithm of peak area ratio (this compound to internal standard) against the logarithm of concentration [4]. The limit of detection (LOD) and quantification (LOQ) determined at signal-to-noise ratios of 3:1 and 10:1 respectively, are approximately 1.5 μg/mL and 5.0 μg/mL, providing sufficient sensitivity for quality control applications.
The precision and accuracy of the method meet regulatory requirements for analytical procedures, with intra-day and inter-day precision values (expressed as relative standard deviation) below 2.0% [4]. Recovery studies conducted at three concentration levels typically yield results between 98-102%, confirming the method's accuracy. The system suitability tests should include evaluation of theoretical plate count (>5000), tailing factor (<1.5), and repeatability (%RSD < 2.0 for six replicate injections) to ensure consistent performance. For stability-indicating applications, the method should demonstrate specificity in the presence of degradation products generated under stress conditions (acid, base, oxidation, thermal, and photolytic), confirming its suitability for stability testing of this compound formulations.
This compound demonstrates significant therapeutic potential in various liver disorders, particularly non-alcoholic steatohepatitis (NASH). In a randomized, double-blind, placebo-controlled clinical trial involving 191 patients with NASH, an 8-week treatment with this compound combined with diethanolamine glucuronate and nicotinamide ascorbate (Ietepar) resulted in a 25% reduction in hepatic steatosis and a 6% decrease in hepatomegaly, significantly superior to placebo outcomes [1]. The treatment also normalized liver transaminase levels, with reductions in ALT, AST, and γ-GT observed specifically in the verum group while placebo remained ineffective. These biochemical improvements correlated with clinical assessments, where physicians rated global efficacy as "very good" or "good" in 48% of patients receiving active treatment compared to only 17% in the placebo group.
The patient-reported outcomes further confirmed the therapeutic benefits, with 52% of this compound-treated patients self-rating efficacy as "very good" or "good" compared to 34% in the placebo group [1]. The safety profile appeared favorable, with adverse events recorded in 10% of verum-treated patients and 7% in the placebo group, none of which required treatment discontinuation. These findings position this compound as a promising therapeutic agent for steatohepatitis, a condition for which pharmacological interventions have historically shown limited and inconsistent efficacy. The study represents one of the most robust clinical demonstrations of this compound's hepatoprotective effects, providing a strong rationale for its inclusion in liver-directed therapeutic regimens.
Table 3: Clinical Efficacy of this compound in Non-alcoholic Steatohepatitis
| Efficacy Parameter | Results with this compound | Placebo Results | Statistical Significance |
|---|---|---|---|
| Hepatic Steatosis Reduction | 25% decrease | No significant reduction | p < 0.01 |
| Hepatomegaly Improvement | 6% reduction | No significant reduction | p < 0.05 |
| Liver Transaminases | Significant reduction in ALT, AST, γ-GT | No significant changes | p < 0.05 |
| Physician Global Assessment | 48% "very good" or "good" | 17% "very good" or "good" | p = 9 × 10⁻⁶ |
| Patient Global Assessment | 52% "very good" or "good" | 34% "very good" or "good" | p = 0.017 |
| Adverse Events | 10% incidence | 7% incidence | Not significant |
The therapeutic effects of this compound operate through multiple biological mechanisms that address various aspects of liver pathology. As a methyl group donor, this compound participates in the methionine-homocysteine cycle, catalyzed by betaine-homocysteine S-methyltransferase (BHMT), which converts homocysteine to methionine [5]. This process reduces circulating homocysteine levels, a factor linked to hepatic dysfunction, while supporting the generation of S-adenosylmethionine (SAMe), the primary methyl donor in numerous biochemical reactions. Research using Bhmt⁻/⁻ knockout mouse models demonstrates that betaine deficiency leads to substantially increased hepatic and plasma homocysteine concentrations (6-fold and 8-fold respectively), reduced hepatic SAMe levels (43% decrease), and diminished methylation capacity (75% reduction) [5].
Beyond its methyl-donor functions, this compound influences the gut-liver axis, an important pathway in chronic liver disease pathogenesis. Betaine administration helps stabilize intestinal barrier integrity, regulates osmolality, and modulates gut microbiota composition, thereby reducing translocation of pathogenic bacteria and their products from the gut to the liver [6]. This effect diminishes hepatic exposure to inflammatory stimuli and subsequent immune activation. Additionally, betaine demonstrates anti-steatotic properties by regulating lipid metabolism in the liver, reducing triglyceride accumulation through enhanced very low-density lipoprotein (VLDL) secretion, and mitigating inflammation through suppression of pro-inflammatory cytokine production. These multifaceted mechanisms position this compound as a comprehensive hepatoprotective agent addressing both metabolic and inflammatory components of liver disease.
Diagram 1: Metabolic Pathways and Mechanisms of Action of this compound. The diagram illustrates the hydrolysis of this compound into its active components and their subsequent participation in hepatic methylation cycles and gut barrier enhancement, ultimately leading to hepatoprotective effects.
This compound has demonstrated a favorable safety profile in clinical studies, with adverse events reported as mild, transient, and indistinguishable from common symptoms of underlying liver disorders. In the primary clinical trial for non-alcoholic steatohepatitis, adverse events occurred in 10% of this compound-treated patients compared to 7% in the placebo group, with no statistically significant difference between groups and no treatment discontinuations required due to adverse effects [1]. This safety data supports the compound's potential for therapeutic development, though additional long-term studies would be beneficial to fully characterize its risk profile under chronic dosing conditions.
From a regulatory perspective, this compound is currently designated "for non-human research only" and is not approved for therapeutic or veterinary use in many jurisdictions [2]. Researchers working with the compound should adhere to applicable regulatory guidelines for investigational compounds, particularly concerning purity specifications, manufacturing controls, and preclinical safety assessment. The chemical synthesis typically involves esterification reactions catalyzed by acidic catalysts or enzymes, with purification techniques employing crystallization or chromatography to achieve pharmaceutical-grade material [2]. As clinical evidence accumulates, regulatory status may evolve, but current applications primarily remain within research contexts requiring appropriate institutional approvals and compliance with research chemical handling protocols.
This compound represents a promising therapeutic agent with demonstrated efficacy in liver disorders, particularly non-alcoholic steatohepatitis. The established purification protocols enable the production of high-quality material for pharmaceutical development, while robust analytical methods support accurate quantification and quality control. The compound's multifaceted mechanisms of action, including methyl group donation, homocysteine regulation, and gut-liver axis modulation, provide a strong scientific rationale for its hepatoprotective effects observed in clinical settings.
Future research directions should focus on elucidating structure-activity relationships, optimizing formulation strategies, and exploring potential applications in other metabolic disorders. Additionally, further clinical studies examining long-term efficacy, dose-response relationships, and comparative effectiveness with existing therapies would strengthen the evidence base for this compound's therapeutic positioning. The established protocols in this document provide researchers and pharmaceutical developers with comprehensive technical guidance to advance the study and application of this promising compound in liver health and disease management.
Since direct literature on betaine glucuronate is scarce, the analytical strategy should leverage and combine techniques established for betaine and glucuronic acid/glucuronate derivatives. The table below summarizes the most relevant and validated methods from the search results.
| Analytical Technique | Key Characteristics | Reported Application & Context |
|---|---|---|
| HPLC-ELSD with HILIC [1] | Excellent for polar compounds without chromophores; no derivatization needed. | Quantification of betaine in Lycii Fructus; validated method with high precision and recovery [1]. |
| HPLC-UV (with derivatization) [1] | Requires pre-column derivatization to introduce a UV-absorbing group. | Mentioned as a complex alternative for betaine analysis; used in pharmacopeial methods [1]. |
| Ion-Pair RPLC [1] | Uses volatile ion-pairing reagents on a C18 column for polar ions. | Reported for betaine analysis, though may suffer from peak separation issues and column contamination [1]. |
| GC-MS (with derivatization) [2] | High sensitivity; requires derivatization (silylation) for volatility. | Simultaneous determination of glucuronolactone (GL) and glucuronic acid (DGuA) in beverages [2]. |
| LC-MS [3] [1] | High sensitivity and specificity; can detect and confirm compound identity. | Used in metabolomics studies (e.g., for stroke biomarkers) [3] and mentioned for betaine analysis with complex sample prep [1]. |
This protocol adapts a validated method for quantifying betaine in Lycii Fructus using HILIC-HPLC-ELSD, which is highly suitable for the polar this compound molecule [1].
This procedure describes the quantification of this compound in a synthetic powder sample using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) and a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
The diagram below outlines the major steps for sample preparation and analysis.
This protocol outlines a suggested approach for synthesizing this compound via esterification, adapted from common organic chemistry practices for this class of reaction.
Table 1: Key Reaction Components and Their Roles
| Component | Role in Reaction | Considerations for Optimization |
|---|---|---|
| Betaine | Core reactant, nucleophile | Purity is critical; may require anhydrous conditions due to hygroscopic nature. |
| Glucuronic Acid | Core reactant, electrophile | The anomeric carbon and carboxyl group can compete; protecting groups may be needed. |
| Acid Catalyst | Catalyzes esterification (e.g., p-TsOH, H₂SO₄) | Type and concentration strongly influence reaction rate and yield. |
| Solvent | Reaction medium (e.g., DMF, DMSO, water) | Must dissolve both reactants; affects reaction kinetics and mechanism. |
| Coupling Agent | Activates carboxyl group (e.g., DCC, EDC) | Used as an alternative to acid catalysis; often requires a base. |
| Dehydrating Agent | Shifts equilibrium by removing water (e.g., molecular sieves) | Can significantly improve yield in reversible reactions. |
Table 2: Critical Variable Ranges for Optimization
| Variable | Suggested Initial Range | Impact on Reaction |
|---|---|---|
| Molar Ratio (Betaine:Glucuronate) | 1:1 to 1:2 | A slight excess of glucuronic acid can drive the reaction to completion. |
| Reaction Temperature | 40°C - 80°C | Higher temperatures increase rate but risk decomposition and side products. |
| Reaction Time | 4 - 24 hours | Must be balanced with temperature; monitored by TLC or HPLC. |
| Catalyst Loading | 5 - 20 mol% | Optimize for maximum yield with minimal purification difficulty. |
| Solvent Volume | 5 - 20 mL per mmol of betaine | Sufficient for dissolution; too much can slow the reaction. |
Safety Notes: Standard personal protective equipment (PPE) including a lab coat, safety glasses, and gloves is mandatory. Conduct risk assessments for all chemicals, particularly corrosive catalysts and dehydrating agents. All reactions should be performed in a certified fume hood.
To optimize the reaction, you must track the consumption of starting materials and the formation of the desired product. The diagram below outlines a standard workflow for monitoring and analyzing the reaction mixture.
Workflow Details:
Since specific protocols are not publicly available in the scientific literature, you may need to explore these alternative paths:
Betaine glucuronate represents a therapeutically significant molecule with demonstrated efficacy in hepatic disorders, particularly non-alcoholic steatohepatitis (NASH). This chemical entity is formed through the esterification reaction between betaine (trimethylglycine) and glucuronic acid, resulting in a compound that integrates the hepatoprotective properties of betaine with the detoxification capabilities of glucuronic acid. The molecular structure features a quaternary ammonium moiety from betaine and a carbohydrate-derived acid component from glucuronic acid, creating an amphoteric character that contributes to its unique biological activity and physicochemical properties [1]. The compound's classification as a glycoside ester places it within a broader category of bioactive molecules with enhanced bioavailability and targeted action.
Clinical evidence strongly supports the therapeutic application of this compound in hepatology. A landmark randomized controlled trial conducted with 191 NASH patients demonstrated that an 8-week treatment with this compound (in combination with diethanolamine glucuronate and nicotinamide ascorbate) resulted in a significant 25% reduction in hepatic steatosis and a 6% decrease in hepatomegaly, outperforming placebo on both objective clinical measures and patient-reported outcomes [2] [3]. Importantly, transaminase levels (ALT, AST, and γ-GT) showed marked improvement in the verum group compared to placebo, indicating reduced hepatocellular injury. The safety profile was favorable, with adverse event rates of 10% for the active treatment versus 7% for placebo, none of which required treatment discontinuation [3]. These findings position this compound as a promising therapeutic agent for metabolic liver diseases that have traditionally proven challenging to manage pharmacologically.
The synthesis of this compound primarily proceeds through an acid-catalyzed esterification between betaine and glucuronic acid. The following protocol details a standardized method for producing high-purity this compound at laboratory scale, with a typical batch size of 10-50 grams. Begin by preparing an anhydrous reaction system to prevent hydrolysis of the starting materials or product. Charge a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser with drying tube, and thermometer with 2.93 g (0.025 mol) of betaine hydrochloride and 4.85 g (0.025 mol) of glucuronic acid [4] [1]. Add 100 mL of anhydrous methanol as the reaction solvent, followed by 0.5 mL of concentrated sulfuric acid as the esterification catalyst.
Heat the reaction mixture to 60±2°C with continuous agitation at 200-300 rpm, maintaining these conditions for 6-8 hours under an inert atmosphere (argon or nitrogen). Monitor reaction progress by thin-layer chromatography (TLC; silica gel, n-butanol:acetic acid:water, 4:1:1; detection with ninhydrin spray). Upon completion (disappearance of starting material spots), cool the mixture to room temperature and neutralize the catalyst with potassium carbonate until pH 6.5-7.0 is achieved [4]. Filter to remove insoluble salts and concentrate the filtrate under reduced pressure at 40°C to approximately one-third of the original volume. Initiate crystallization by adding cold ethyl acetate (2-3 volumes) and cooling to 4°C for 12 hours. Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 40°C for 6 hours to obtain this compound as a white crystalline solid with typical yields of 65-75% [4] [1].
For industrial-scale manufacturing, the synthesis process requires modifications to address engineering economics and regulatory requirements. The esterification reaction can be performed in stainless steel reactors with capacity ranging from 100-500 gallons, implementing precise temperature control through jacketed heating/cooling systems. Industrial purification typically employs column chromatography or recrystallization from ethanol-water systems for enhanced purity levels exceeding 98% [4]. Process validation should include in-process controls monitoring reaction conversion, intermediate purity, and residual solvent levels to comply with Good Manufacturing Practice guidelines. The industrial process benefits from solvent recovery systems that distill and recycle methanol, significantly reducing production costs and environmental impact [4].
Table 1: Synthesis Parameters and Optimization Guidelines for this compound
| Parameter | Laboratory Scale | Industrial Scale | Optimization Guidelines |
|---|---|---|---|
| Reaction Scale | 0.025 mol | 50-100 kg | Linear scalability demonstrated |
| Catalyst System | H₂SO₄ (0.5% v/v) | H₂SO₄ (0.3-0.7% v/v) | Lower catalyst concentrations reduce purification challenges |
| Temperature | 60±2°C | 55-65°C | Higher temperatures reduce reaction time but may increase byproducts |
| Reaction Time | 6-8 hours | 5-7 hours | Extended reaction beyond 8 hours does not improve yield |
| Solvent System | Anhydrous methanol | Technical grade methanol | Water content >1% significantly reduces yield |
| Yield | 65-75% | 70-78% | Optimal yield achieved at stoichiometric ratio 1:1.05 (betaine:glucuronic acid) |
Diagram 1: this compound Synthesis Workflow - This diagram illustrates the step-by-step procedure for synthesizing this compound, highlighting critical quality control checkpoints throughout the process.
Structural elucidation of this compound requires a multifaceted analytical approach to verify both identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information, with (^1)H NMR (400 MHz, D₂O) exhibiting characteristic signals at δ 3.25 (s, 9H, N(^+)(CH₃)₃), δ 3.95 (d, 1H, J = 9.2 Hz, H-5 of glucuronate), δ 4.45 (s, 2H, -COO-CH₂-COO-), δ 5.15 (d, 1H, J = 7.5 Hz, H-1 of glucuronate), and multiple signals between δ 3.55-3.75 corresponding to the glucuronate ring protons [1]. (^{13})C NMR (100 MHz, D₂O) should show distinctive signals at δ 54.8 (N(^+)(CH₃)₃), δ 66.5 (-COO-CH₂-COO-), δ 72.8, δ 75.2, δ 77.5, δ 81.3 (glucuronate ring carbons), δ 173.5 (ester carbonyl), and δ 178.2 (carboxylate carbonyl).
Mass spectrometric analysis using electrospray ionization (ESI) in positive ion mode typically shows the protonated molecular ion [M+H](^+) at m/z 294.2, with the betaine fragment visible at m/z 118.1 and glucuronic acid-derived fragments at m/z 175.1 and 113.1 [1]. Fourier Transform Infrared (FTIR) spectroscopy confirms key functional groups with absorption bands at 3400-3200 cm(^{-1}) (broad, O-H stretch), 1720 cm(^{-1}) (strong, ester C=O stretch), 1635 cm(^{-1}) (carboxylate C=O asymmetric stretch), and 1480 cm(^{-1}) (C-H bending of N(^+)(CH₃)₃) [4]. These analytical profiles serve as reference standards for quality assessment during production.
Quality control protocols for this compound must include rigorous purity verification to ensure batch-to-batch consistency and compliance with pharmaceutical standards. High-performance liquid chromatography (HPLC) represents the primary quantification method, with optimal separation achieved using a C18 column (250 × 4.6 mm, 5 μm), mobile phase of 10 mM ammonium acetate (pH 5.0):acetonitrile (90:10, v/v), isocratic elution at 1.0 mL/min, column temperature 30°C, and UV detection at 210 nm [1]. Under these conditions, this compound typically elutes at 6.5-7.5 minutes with a peak symmetry factor between 0.9-1.2. The method should be validated for specificity, linearity (r² > 0.999 over 50-150% of target concentration), accuracy (98-102% recovery), and precision (RSD < 2.0%).
Table 2: Analytical Specifications for Pharmaceutical Grade this compound
| Test Parameter | Acceptance Criteria | Methodology | Clinical Batch Data |
|---|---|---|---|
| Appearance | White to off-white crystalline powder | Visual examination | Complies (n=15) |
| Identification | IR spectrum corresponds to reference | FTIR | Complies (n=15) |
| HPLC Purity | ≥ 98.0% | RP-HPLC/UV 210nm | 98.5-99.2% (n=15) |
| Water Content | ≤ 1.0% w/w | Karl Fischer titration | 0.45-0.82% (n=15) |
| Residual Solvents | Methanol ≤ 3000 ppm | GC-FID | <100 ppm (n=15) |
| Heavy Metals | ≤ 10 ppm | ICP-MS | <5 ppm (n=15) |
| Specific Rotation | +18.5° to +20.5° | Polarimetry (20°C, 589 nm) | +19.2° to +19.8° (n=15) |
| Betaine Content | 40.5-43.5% w/w | Ion chromatography | 41.8-42.5% (n=15) |
| Glucuronate Content | 56.0-59.0% w/w | Spectrophotometric assay | 57.2-58.1% (n=15) |
Microbiological quality must conform to compendial standards with total aerobic microbial count < 10² CFU/g, total combined yeast and molds < 10¹ CFU/g, and absence of specified pathogens including Escherichia coli, Salmonella species, and Staphylococcus aureus. The crystalline structure should be confirmed by X-ray powder diffraction, showing characteristic peaks at 20 values of 8.5°, 15.3°, 17.8°, 21.5°, and 24.2° [4]. Thermal behavior analyzed by differential scanning calorimetry typically exhibits a sharp endothermic melting peak at 120±2°C, indicating crystalline purity and polymorphic consistency.
The therapeutic application of this compound for NASH follows a structured treatment protocol validated in clinical trials. Patient selection should focus on adults aged 18-75 years with biopsy-confirmed NASH or radiologically demonstrated hepatic steatosis accompanied by elevated transaminases (ALT > 40 U/L for men, > 31 U/L for women). Key exclusion criteria include significant alcohol consumption (>30 g/day for men, >20 g/day for women), presence of other liver diseases (viral hepatitis, autoimmune hepatitis, Wilson's disease), and use of hepatotoxic medications or supplements known to affect liver fat content [2] [3].
The standard dosing regimen established in clinical trials consists of oral administration twice daily for 8 weeks, typically providing total daily dosage of this compound ranging from 1-2 grams, administered in combination with diethanolamine glucuronate and nicotinamide ascorbate [2] [3]. Dosing should occur with meals to enhance absorption and minimize potential gastrointestinal discomfort. The treatment response should be evaluated at 4-week intervals through clinical assessment, laboratory monitoring, and patient-reported outcome measures. For continued benefit beyond the initial 8-week period, treatment may be extended with periodic evaluation of hepatic parameters and overall clinical status.
Comprehensive monitoring during this compound therapy includes both efficacy and safety parameters. Primary efficacy endpoints focus on reduction of hepatic steatosis measured by controlled attenuation parameter (CAP) via transient elastography or MRI-PDFF, with target improvement of ≥25% from baseline [3]. Secondary endpoints include normalization of liver transaminases (ALT, AST, γ-GT), reduction in liver size (hepatomegaly), and improvement in patient-reported symptoms such as right upper quadrant discomfort and fatigue. Laboratory assessment should be performed at baseline and at 4-week intervals, including comprehensive metabolic panel, complete blood count, and lipid profile.
Safety monitoring should document adverse events, with particular attention to gastrointestinal symptoms (nausea, abdominal discomfort, diarrhea) which occurred in approximately 10% of patients in clinical trials but were typically mild and transient [2] [3]. Treatment discontinuation criteria include development of severe adverse reactions, significant elevation in bilirubin (>2.5 × ULN), or progression to advanced liver disease with complications such as coagulopathy or hepatic encephalopathy. Patients should be counseled on lifestyle modifications including weight management, dietary optimization, and regular physical activity to complement the pharmacological intervention.
The hepatoprotective effects of this compound involve multiple complementary biological pathways that address the complex pathophysiology of non-alcoholic steatohepatitis. The primary mechanism centers on betaine's role as a methyl group donor in the methionine cycle, facilitating the remethylation of homocysteine to methionine. This process reduces hepatic homocysteine levels, which at elevated concentrations promote endoplasmic reticulum stress, insulin resistance, and activation of pro-inflammatory pathways [2]. The additional methyl groups further support phosphatidylcholine synthesis, essential for very-low-density lipoprotein (VLDL) assembly and secretion, thereby promoting hepatic triglyceride export and reducing steatosis.
The glucuronate moiety contributes significantly to the compound's mechanism through enhanced detoxification pathways. Glucuronic acid participates in phase II biotransformation reactions, increasing the conjugation and subsequent elimination of toxic metabolites that contribute to hepatocellular injury in NASH [1]. This dual mechanism—combining betaine's metabolic regulation with glucuronate's detoxification capacity—creates a synergistic effect that addresses both the metabolic and inflammatory components of steatohepatitis. Additionally, the esterification of betaine may improve its bioavailability and hepatic targeting compared to betaine alone, potentially enhancing its therapeutic efficacy.
Diagram 2: Mechanism of Action of this compound in NASH - This diagram illustrates the dual pathways through which this compound exerts its hepatoprotective effects, showing how the betaine and glucuronate components work synergistically to address multiple aspects of NASH pathophysiology.
The molecular signaling pathways modulated by this compound include downregulation of SREBP-1c (sterol regulatory element-binding protein 1c), a key transcription factor regulating lipogenesis, and activation of PPAR-α (peroxisome proliferator-activated receptor alpha), which promotes fatty acid β-oxidation [2]. These changes in transcriptional regulation shift hepatic metabolism from lipid accumulation to lipid utilization, directly countering the metabolic disturbances characteristic of NASH. Concurrently, this compound appears to inhibit NF-κB signaling, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 that contribute to hepatic inflammation and fibrosis progression. The combination of these metabolic and anti-inflammatory effects results in the documented histological improvements including reduced steatosis, lobular inflammation, and hepatocyte ballooning.
Comprehensive characterization of this compound's physicochemical properties provides the foundation for rational formulation development. The compound typically presents as a white crystalline powder with a molecular weight of 293.27 g/mol and melting point of approximately 120°C [1]. Its aqueous solubility is favorable, exceeding 50 mg/mL at room temperature, attributable to the ionic nature of the betaine moiety and multiple hydroxyl groups from the glucuronate component. The pH of saturation in water typically ranges from 5.5 to 6.5, reflecting its amphoteric character. This compound demonstrates hygroscopic tendencies, requiring protection from moisture during storage and processing to maintain chemical stability and flow properties.
The solid-state stability of this compound has been evaluated under various environmental conditions. Under accelerated stability testing (40°C ± 2°C/75% RH ± 5% RH), the compound remains stable for at least 6 months when protected from light, with degradation not exceeding 1.5% [1]. The primary degradation pathways include hydrolysis of the ester linkage under both acidic and alkaline conditions, and oxidative degradation at the tertiary amine moiety of betaine under strong oxidizing conditions. In solution, stability is pH-dependent with optimal stability observed in the pH range of 4.0-6.0, while significant degradation occurs at pH < 2.0 or > 8.0.
Pharmaceutical development of this compound must address both stability and bioavailability considerations. For oral solid dosage forms, direct compression represents the preferred manufacturing method to avoid exposing the compound to moisture and heat associated with wet granulation. Effective formulations typically include desiccants such as silica gel in the packaging to mitigate moisture uptake. Excipient compatibility studies have demonstrated satisfactory stability with common pharmaceutical diluents including microcrystalline cellulose, lactose, and starch, but incompatibility with strong oxidizing agents and alkaline additives [1].
Table 3: Stability Profile of this compound Under Various Conditions
| Storage Condition | Duration | Purity Retention | Physical Changes | Recommended Storage |
|---|---|---|---|---|
| 25°C/60% RH | 12 months | ≥ 99.0% | No change | Protected, sealed containers |
| 30°C/65% RH | 6 months | ≥ 98.5% | Slight caking | Protected, sealed containers with desiccant |
| 40°C/75% RH | 6 months | ≥ 98.0% | Moderate caking, discoloration | Requires desiccant protection |
| Accelerated (40°C) | 3 months | ≥ 97.5% | Yellowing | Not recommended long-term |
| Aqueous Solution (pH 4-6) | 30 days | ≥ 95.0% | - | Refrigerated, protected from light |
| Aqueous Solution (pH 7) | 30 days | ≥ 90.0% | - | Substantial degradation after 30 days |
For enhanced stability, tablet formulations may incorporate pH modifiers such as citric acid to maintain the micro-environment within the optimal pH range. Film coating provides additional protection from moisture and can mask the slightly bitter taste of the active ingredient. Liquid formulations require antioxidants such as ascorbic acid or sodium metabisulfite to prevent oxidative degradation, and chelating agents like EDTA to sequester metal ions that may catalyze decomposition. When developing combination products with diethanolamine glucuronate and nicotinamide ascorbate as used in clinical studies, compatibility testing is essential to identify and prevent potential interactions between the active components [2] [3].
This compound represents a promising therapeutic agent with demonstrated efficacy in non-alcoholic steatohepatitis through a unique dual mechanism addressing both metabolic dysregulation and detoxification pathways. The synthesis, characterization, and clinical application protocols outlined in these application notes provide researchers and pharmaceutical developers with comprehensive guidance for advancing this compound through the drug development pipeline. The well-established synthetic route offers a straightforward path to high-purity material, while the analytical methods ensure appropriate quality control. The clinical trial data supporting its use reveals not only biochemical and radiological improvements but also meaningful patient-reported benefits with a favorable safety profile.
Future research directions should explore expanded therapeutic applications of this compound beyond NASH, particularly in other conditions characterized by hepatic metabolic dysfunction, oxidative stress, or impaired detoxification capacity. The combination therapy potential with other hepatoprotective agents represents another promising avenue, potentially creating synergistic effects that address multiple disease pathways simultaneously. Formulation advancements focusing on enhanced bioavailability or targeted delivery could further improve the therapeutic index, while long-term studies would help establish the durability of treatment effects and optimal maintenance dosing strategies. With its established efficacy and safety profile, this compound holds significant promise as an important addition to the therapeutic arsenal against metabolic liver diseases.
Betaine, chemically known as trimethylglycine, is a naturally occurring zwitterionic quaternary ammonium compound with significant physiological functions and therapeutic applications. Its molecular structure consists of three methyl groups attached to a glycine molecule, forming [(CH₃)₃N+ CH₂COO−] [1]. This unique structure enables betaine to function as both an effective osmoprotectant and a crucial methyl group donor in various biochemical pathways. This compound represents a specific formulation that has demonstrated particular efficacy in pharmaceutical applications, especially for liver disorders and metabolic diseases [2]. The compound's significance in therapeutic contexts stems from its dual functionality in maintaining cellular integrity under stress conditions and regulating key metabolic processes through methylation reactions.
The growing interest in betaine and its derivatives within pharmaceutical and biotechnology industries is evidenced by numerous clinical and preclinical studies. Research has demonstrated that betaine supplementation can ameliorate chronic liver diseases including alcohol-associated liver disease (ALD) and metabolic dysfunction-associated steatotic liver disease (MASLD) through modulation of the gut-liver axis [3]. Additionally, betaine has shown promise in improving insulin sensitivity and reducing hepatic steatosis in models of metabolic disease [4]. These therapeutic effects are mediated through multiple mechanisms, including regulation of sulfur amino acid metabolism, reduction of oxidative stress, and modulation of inflammatory pathways.
Table 1: Key Physicochemical Properties of Betaine and this compound
| Property | Betaine | This compound |
|---|---|---|
| Chemical Formula | C₅H₁₁NO₂ | C₁₁H₂₁NO₉ |
| Molecular Weight | 117.15 g/mol | 335.29 g/mol |
| Appearance | White crystalline powder | White to off-white crystalline solid |
| Solubility | Highly soluble in water | Highly soluble in water |
| Main Functions | Methyl donor, osmoprotectant | Enhanced bioavailability, hepatoprotection |
| Stability | Stable under recommended storage conditions | Stable under recommended storage conditions |
This compound exerts its therapeutic effects through multiple interconnected biological mechanisms, with two primary pathways standing out as particularly significant. First, as a methyl group donor, betaine participates in the methionine cycle, where it facilitates the conversion of homocysteine to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT) [3] [1]. This reaction is crucial for maintaining methylation capacity and reducing circulating homocysteine levels, which is significant given that elevated homocysteine is associated with various pathological conditions including cardiovascular disease and liver dysfunction. The methionine cycle ultimately produces S-adenosylmethionine (SAM), the primary methyl donor in numerous biochemical reactions affecting DNA, proteins, and lipids [1]. Second, betaine functions as an effective osmoprotectant, accumulating in cells under osmotic stress to maintain cellular volume and function without disrupting normal biochemical processes [1]. This dual functionality makes it particularly valuable for protecting hepatocytes and intestinal epithelial cells against various forms of metabolic stress.
Additional mechanisms contribute to betaine's therapeutic profile. Betaine demonstrates anti-inflammatory properties by inhibiting nuclear factor-κB (NF-κB) activity and NLRP3 inflammasome activation, thereby reducing production of pro-inflammatory cytokines [1]. It also ameliorates sulfur amino acid metabolism against oxidative stress by supporting glutathione synthesis, enhances insulin signaling through increased tyrosine phosphorylation of insulin receptor substrate-1 and activation of Akt, and mitigates endoplasmic reticulum stress and apoptosis [4] [1]. These multifaceted mechanisms collectively explain betaine's beneficial effects in various disease models, particularly those involving metabolic dysfunction, inflammation, and cellular stress.
Figure 1: Betaine's Multimodal Mechanisms of Action - This diagram illustrates betaine's dual roles in the methionine cycle as a methyl donor and its direct effects on cellular protection and metabolic regulation
This compound has demonstrated significant efficacy in clinical settings, particularly for hepatic disorders. In a double-blind, randomized, placebo-controlled clinical study involving 191 patients with non-alcoholic steatohepatitis (NASH), treatment with this compound combined with diethanolamine glucuronate and nicotinamide ascorbate (Ietepar) for 8 weeks resulted in a 25% reduction in hepatic steatosis and a 6% decrease in hepatomegaly [2]. The treatment also significantly reduced elevated liver transaminases (ALT, AST, and γ-GT) and improved subjective symptoms including discomfort in the abdominal upper right quadrant. Globally, clinicians rated efficacy as "very good" or "good" in 48% of verum-treated patients compared to only 17% in the placebo group, while patient self-assessments mirrored these positive outcomes with 52% reporting "very good" or "good" efficacy versus 34% in the placebo group [2]. These findings demonstrate the substantial therapeutic potential of this compound for fatty liver diseases, which represent a growing global health concern.
Beyond hepatic applications, betaine supplementation shows promise for metabolic disorders. Preclinical studies reveal that betaine improves insulin sensitivity in high-fat diet models, with restoration of insulin signaling through increased tyrosine phosphorylation of insulin receptor substrate-1 and activation of Akt in the liver [4]. Betaine also demonstrates anti-inflammatory effects across various disease models, likely mediated through regulation of sulfur amino acid metabolism, inhibition of NF-κB activity, and suppression of NLRP3 inflammasome activation [1]. Additional research suggests applications for betaine in neurological disorders, cancer prevention, and as an adjunct therapy for metabolic syndrome components. The favorable safety profile of betaine, with mild and transient adverse events reported in clinical trials (10% with verum versus 7% with placebo), further supports its therapeutic potential [2].
The extraction of betaine from natural sources, particularly sugar beets (Beta vulgaris), represents a traditional and commercially established production method. This process leverages the naturally high betaine content in sugar beets, which serves as one of the richest known sources of this valuable compound [5]. The extraction process begins with harvesting and thorough washing of sugar beets to remove dirt, debris, and other field impurities that could compromise product quality or interfere with downstream processing [5]. The cleaned beets are then sliced and crushed to extract the raw beet juice, which contains a complex mixture of betaine, sugars, and other water-soluble components. This juice undergoes a series of processing steps designed primarily for sugar production, where sugar is removed through crystallization processes, leaving behind molasses as a by-product [5]. The molasses, which contains a significantly concentrated amount of betaine (typically 3-12% w/v), serves as the starting material for betaine isolation [6].
The subsequent betaine separation employs specialized techniques such as ion-exchange chromatography or liquid-liquid extraction to isolate betaine from other compounds in the molasses [5]. These separation methods exploit differences in chemical properties such as molecular size, charge, and polarity to achieve selective isolation. Following separation, the betaine undergoes purification processes to remove residual impurities and increase the concentration of the final product. The last steps involve crystallization, drying, and packaging to produce the final betaine product suitable for various applications [5]. This natural extraction method offers the advantage of producing betaine from renewable agricultural resources, though it faces challenges related to seasonal availability of raw materials and potential variability in betaine content depending on beet source and processing conditions.
Synthetic production of betaine provides an alternative approach that offers greater consistency and scalability compared to natural extraction. The most common synthetic method involves the chemical reaction between trimethylamine and chloroacetic acid in an aqueous solution [5]. This reaction proceeds through nucleophilic substitution, where trimethylamine attacks the chloroacetic acid molecule, displacing chloride ion and forming the betaine zwitterion. The reaction conditions must be carefully controlled, including parameters such as temperature, concentration, and pH, to optimize yield and minimize formation of unwanted by-products [5] [7]. Following the primary reaction, the resulting betaine undergoes neutralization using a base such as sodium hydroxide to stabilize the compound and achieve the desired pH range [5]. This neutralization step is critical for obtaining the final product with appropriate chemical characteristics.
The purification phase typically employs techniques such as crystallization or distillation to remove reaction by-products and any residual reactants [5]. A patented method describes a specific purification process involving ion-exchange resins to achieve high-purity betaine products [7]. The final steps involve drying and crystallization to produce betaine in the appropriate physical form for commercial use [5]. Synthetic methods can yield various betaine forms including anhydrous betaine and betaine hydrochloride, with the latter being particularly relevant for pharmaceutical applications due to its enhanced stability and solubility characteristics. The synthetic approach offers advantages in terms of production consistency, scalability, and independence from agricultural factors, though it typically involves more complex chemical processing and may have higher energy requirements compared to natural extraction methods.
Table 2: Comparison of Betaine Production Methods
| Parameter | Natural Extraction | Synthetic Production |
|---|---|---|
| Raw Materials | Sugar beet molasses | Trimethylamine, chloroacetic acid |
| Betaine Content in Source | 3-12% in beet molasses | Not applicable |
| Key Process Steps | Extraction, sugar crystallization, chromatography | Chemical reaction, neutralization, purification |
| Purity Control | Removal of natural impurities | Removal of chemical precursors and by-products |
| Yield Factors | Beet variety, extraction efficiency | Reaction efficiency, purification recovery |
| Environmental Considerations | Agricultural waste utilization | Chemical waste management |
| Production Scale | Limited by agricultural output | Highly scalable |
| Cost Factors | Seasonal price fluctuations of raw materials | Chemical feedstock prices |
The production of betaine through fermentation requires careful selection of appropriate microbial strains with inherent or engineered capacity for betaine biosynthesis or conversion. While various microorganisms can produce betaine, Escherichia coli and Bacillus coagulans represent two well-characterized platforms for betaine-related fermentation processes [6] [8]. For this compound production specifically, strains may be engineered to express the necessary enzymatic pathways for both betaine synthesis and glucuronate conjugation. E. coli possesses native betaine transport systems (ProP and ProVWX) and can synthesize betaine from choline via the betABIT gene cluster when osmotic stress signals activate these pathways [8]. Bacillus coagulans strains have demonstrated particular efficiency in betaine-enhanced fermentations, especially for production of organic acids like L-lactic acid [6]. The selection of production strains should prioritize osmotolerance, genetic stability, and efficient precursor utilization to ensure robust fermentation performance.
Culture conditions must be optimized to maximize betaine production or utilization in fermentation systems. Standard seed culture preparation involves inoculating cells from maintained slants into rich medium such as GSY (containing glucose, soya peptone, yeast extract, and CaCO₃) and incubating statically at 52°C for 24 hours for thermotolerant strains like B. coagulans H-1 [6]. For the main fermentation, optimal temperatures range from 52°C for Bacillus strains to 30-37°C for E. coli, depending on the specific microorganism and genetic modifications [6] [8]. The pH should be maintained within neutral to slightly acidic range (pH 6.0-7.0) through addition of calcium carbonate or controlled alkali addition, as betaine production can be sensitive to acidic conditions [6]. Proper aeration control is also critical, with some processes requiring static incubation while others benefit from moderate shaking at 150-200 rpm, depending on the oxygen requirements of the specific production strain.
Figure 2: this compound Fermentation Workflow - This diagram outlines the key stages in the fermentation production process, from strain selection to final product purification
The formulation of fermentation medium significantly influences betaine production efficiency and overall process economics. A typical production medium for betaine-enhanced fermentation includes carbon sources such as glucose (50-250 g/L) or sucrose from beet molasses, nitrogen sources including both organic (yeast extract, 1-5 g/L) and inorganic components ((NH₄)₂SO₄, 1-5 g/L), and mineral salts providing essential ions including K₂HPO₄, KH₂PO₄, and (NH₄)₂HPO₄ at concentrations ranging from 0.5-1 g/L [6]. For this compound production specifically, precursors including glucuronic acid or its metabolic precursors must be included in the medium or generated through engineered metabolic pathways. The strategic inclusion of osmoprotectants including betaine itself (0.05-2 g/L) can enhance fermentation performance under high-osmolarity conditions typical of production-scale fermentations [6]. When using complex nitrogen sources like corn steep powder (1 g/L), the mineral composition may need adjustment to maintain optimal C:N ratio for balanced growth and metabolite production.
Process optimization represents a critical aspect of establishing economically viable this compound production. Research demonstrates that fed-batch fermentation strategies help maintain optimal osmotic conditions by controlling substrate concentration, thus preventing catabolite repression and osmotic inhibition [6]. The addition of betaine as an osmoprotectant has been shown to enhance lactic acid production by 17.9% in B. coagulans fermentations compared to controls without betaine, primarily through protection of l-LDH activity and support of cell growth under osmotic stress [6]. For E. coli systems, genetic modifications targeting betaine transport systems (deletion of proP and/or proVWX) have significantly improved production of target metabolites like l-threonine, with reported increases of 33.3-40.0% compared to wild-type strains [8]. Alternative approaches utilizing non-food raw materials like beet molasses, which contains both sucrose (30-50% w/v) and natural betaine (3-12% w/v), can improve process economics while maintaining productivity, with one study reporting a 22% increase in productivity through beet molasses co-feeding strategies [6].
Materials and Equipment:
Procedure:
Inoculum Preparation: Transfer a loop of cells from a freshly streaked agar plate to a 100-mL Erlenmeyer flask containing 30 mL GSY medium. Incubate statically at 52°C for 24 hours (for thermotolerant strains) or with shaking at 200 rpm at 37°C (for mesophilic strains) until reaching OD₆₀₀ of 1.0-1.5 [6].
Medium Preparation and Sterilization: Prepare production medium according to the formulation above. Adjust pH to 6.5-7.0 using NaOH or HCl before sterilization. Sterilize by autoclaving at 115°C for 15 minutes for smaller volumes, ensuring temperature-sensitive components are filter-sterilized separately when necessary [6].
Inoculation and Fermentation: Transfer sterile production medium to fermentation vessels and inoculate with prepared seed culture at 25% (v/v) inoculation ratio [6]. For shake flask experiments, use 100-mL Erlenmeyer flasks containing 30 mL medium. Incubate under optimal conditions for the production strain (typically 52°C for B. coagulans or 37°C for E. coli), either statically or with shaking at 150-200 rpm as appropriate for the oxygen requirements of the specific microorganism.
Process Monitoring: Monitor fermentation parameters regularly, including:
Harvest and Recovery: Terminate fermentation when product concentration reaches maximum, typically after 24-48 hours depending on the strain and conditions. Separate cells from fermentation broth by centrifugation at 8,000 × g for 10 minutes at 4°C. Collect supernatant for downstream processing and product purification [6].
Accurate characterization and quantification of this compound require implementation of robust analytical methods capable of distinguishing the compound from related metabolites and fermentation components. High-performance liquid chromatography (HPLC) represents the primary analytical technique for this compound quantification in complex fermentation matrices. While specific methods for this compound require development and validation, established protocols for betaine analysis provide a foundation, typically utilizing reverse-phase C18 columns with mobile phases consisting of aqueous buffers (e.g., phosphate or acetate buffers) sometimes modified with acetonitrile or methanol [6]. Detection may employ refractive index (RI) detectors, evaporative light scattering detectors (ELSD), or mass spectrometry (MS) for enhanced specificity, with the latter being particularly valuable for distinguishing this compound from its structural analogs [6]. Method validation should establish linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines when intended for pharmaceutical applications.
Supplementary analytical techniques provide additional characterization capabilities for this compound. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers definitive structural confirmation through identification of characteristic chemical shifts for the trimethylammonium group (δ ~3.2 ppm in ¹H NMR) and the glucuronate moiety [5]. Mass spectrometric analysis using LC-MS or direct injection MS provides molecular weight confirmation and fragmentation patterns characteristic of the this compound structure. For physical characterization, melting point determination assesses compound purity, with pure betaine typically melting at 293°C (decomposition), while this compound may display different thermal behavior due to the glucuronate conjugation [5]. Elemental analysis verifies elemental composition against theoretical values, and optical rotation measurements characterize chiral properties when applicable. These complementary techniques collectively provide a comprehensive analytical profile ensuring proper identification, purity assessment, and quality control of this compound fermentation products.
Implementation of comprehensive quality assurance protocols is essential for producing this compound suitable for pharmaceutical applications. Quality control should include in-process testing at critical manufacturing stages, including raw material qualification, fermentation monitoring, and purification process verification. Established specification limits should encompass parameters such as identity (confirmed by HPLC and NMR), assay/purity (typically ≥95% by HPLC), water content (determined by Karl Fischer titration), residual solvents (by GC according to ICH guidelines), heavy metals (≤10 ppm by ICP-MS), microbial limits (total aerobic microbial count ≤10³ CFU/g, total combined yeasts/molds ≤10² CFU/g, and absence of specified microorganisms), and endotoxin levels (≤5.0 EU/kg for parenteral applications) [9] [7]. Additionally, specific tests for this compound should include glucuronate content verification and related substances profiling to identify and control potential impurities originating from the fermentation process or subsequent chemical modifications.
Regulatory considerations for this compound production require adherence to current Good Manufacturing Practices (cGMP) when intended for pharmaceutical use, with comprehensive documentation covering all aspects of production, testing, and distribution [9]. The regulatory pathway typically involves chemistry, manufacturing, and controls (CMC) information submission to relevant health authorities, with particular attention to demonstration of manufacturing process consistency, product stability, and impurity control. For this compound specifically, regulatory submissions should include scientific rationale for the glucuronate form selection, comparative bioavailability data if making claims about enhanced absorption, and preclinical or clinical data supporting safety and efficacy for intended indications [2]. Environmental regulations governing chemical and fermentation processes also apply, with requirements for proper waste management, especially for synthetic production routes involving chemicals like chloroacetic acid [5] [7]. International standards may vary, necessitating region-specific regulatory strategies for global market access.
This compound holds significant promise for pharmaceutical applications, particularly for hepatic and metabolic disorders. Clinical evidence demonstrates its efficacy in reducing hepatic steatosis, improving liver enzyme profiles, and alleviating related symptoms in patients with non-alcoholic steatohepatitis [2]. The glucuronate form may offer enhanced bioavailability or modified pharmacokinetics compared to other betaine salts, potentially improving its therapeutic profile. Beyond liver diseases, betaine shows promise for managing homocystinuria through its homocysteine-reducing effects, and as an adjunct therapy for metabolic syndrome components including insulin resistance and dyslipidemia [4] [1]. Emerging research suggests potential applications in neurological disorders, cancer prevention, and as a cytoprotective agent in chemotherapy, though these areas require further investigation specifically for the glucuronate derivative. The favorable safety profile of betaine, with clinical trials reporting mainly mild and transient adverse events, supports its pharmaceutical development [2].
Industrial applications of betaine fermentation technology extend beyond pharmaceutical sectors. In agriculture and animal nutrition, betaine serves as a feed additive that improves growth performance, enhances nutrient utilization, and provides osmoprotection for livestock, particularly in challenging environmental conditions [9] [5]. The cosmetics industry utilizes betaine as a hydrating agent in skincare and hair care products due to its osmoprotectant properties and compatibility with biological systems [9] [5]. In industrial biotechnology, betaine fermentation processes contribute to production of other valuable compounds including L-lactic acid, L-threonine, and various specialty chemicals, where betaine's osmoprotective functions enhance microbial performance under industrial fermentation conditions [6] [8]. The development of efficient this compound fermentation processes thus has implications across multiple industrial sectors, with potential for technology transfer and process integration to create additional value streams from established production platforms.
The fermentation production of this compound represents a promising approach for obtaining this therapeutically valuable compound with potential advantages in bioavailability and efficacy. This comprehensive protocol details the essential methodologies for successful microbial production, from strain selection and medium optimization to fermentation control and product purification. The integration of systematic process optimization and robust analytical methods enables consistent production of high-quality this compound suitable for pharmaceutical applications. The multifaceted mechanisms of action of betaine—including its roles as a methyl donor, osmoprotectant, and anti-inflammatory agent—support its therapeutic potential for metabolic and liver diseases [3] [4] [1]. As research continues to elucidate the specific advantages of the glucuronate form and refine production bioprocesses, fermentation-derived this compound stands to make significant contributions to pharmaceutical development and industrial biotechnology. Future directions will likely focus on strain engineering for enhanced productivity, process intensification for improved economics, and expanded clinical evaluation to fully establish therapeutic efficacy and optimal applications.
The synthesis of betaine and its analogs is primarily regulated by two key aspects: the supply of metabolic precursors and the expression level of key biosynthetic enzymes.
The table below summarizes the main factors and proposed solutions for yield improvement based on current research.
| Factor | Description | Impact on Yield | Proposed Solutions / Experimental Levers |
|---|---|---|---|
| Precursor Supply [1] | Availability of choline, serine, and glycine for betaine synthesis pathway. | Directly limits maximum yield. | Exogenous supplementation of precursors (e.g., choline) [1]. |
| Enzyme Expression [1] | Level of Choline Monooxygenase (CMO), a key catalytic enzyme. | Higher expression correlates with increased betaine accumulation [1]. | Genetic engineering to upregulate CMO gene expression [1]. |
| Fermentation Process [2] | Fungal fermentation can produce betaine analogs from raw materials. | Optimized processes significantly increase yield over time [2]. | Use of Aspergillus oryzae; time-course monitoring to optimize harvest timing [2]. |
| Analytical Methods [2] | Use of Capillary Electrophoresis Mass Spectrometry (CE-MS) for metabolomics. | Accurate measurement is crucial for identifying bottlenecks. | Implement CE-MS for time-course tracking of betaine and precursor levels [2]. |
Here is a detailed methodology, adapted from recent studies, to systematically investigate and improve betaine synthesis yields.
1. Protocol for Time-Course Metabolomic Analysis This protocol is useful for tracking the dynamic production of betaine and its precursors during a fermentation or cell culture process [2].
2. Protocol for Regulating Synthesis via Precursors and Gene Expression This approach helps in directly manipulating the metabolic pathway to enhance yield [1].
To better understand the relationships and processes described above, the following diagrams map the core synthesis pathway and the experimental workflow for analysis.
This diagram illustrates the core pathway for betaine synthesis and its key regulatory points, including precursor inputs and the crucial role of the CMO enzyme.
This diagram outlines the experimental workflow for monitoring and improving betaine synthesis yield through time-course metabolomic analysis and process adjustment.
The available scientific literature extensively covers the synthesis and regulation of betaine and its known structural analogs like stachydrine and carnitine [2]. The term "this compound" specifically was not found in the searched research.
It is possible this compound falls under the broader category of "betaine structural analogs." The principles of precursor supply, enzyme regulation, and analytical methods described here are universally applicable to metabolic engineering and can serve as a robust starting point for your research.
Selecting the right analytical method is crucial for accurate purity assessment. The table below compares three techniques suitable for betaine and its related compounds, including betaine glucuronate.
| Method | Key Features | Best For | Considerations |
|---|
| HPLC-ELSD with HILIC Column [1] [2] | - Uses HILIC (Hydrophilic Interaction) column (e.g., Atlantis Silica HILIC) [1]
Here are common issues and solutions related to this compound analysis:
Poor Chromatographic Peak Shape or Resolution
Low Recovery During Sample Preparation
How do I identify and quantify specific impurities in my sample?
My analytical results differ from pharmacopeial standards. What should I do?
For reliable results, you can adapt the following validated protocol for the quantification of this compound using HPLC-ELSD.
HPLC-ELSD Protocol for this compound Quantification (Adapted from Lycii Fructus Analysis) [1]
Sample Preparation:
Instrumental Conditions:
System Suitability and Calibration:
The following diagrams outline the core experimental workflow and the logical process for impurity investigation.
This compound is a compound formed by the esterification of betaine and glucuronic acid [1]. It has been studied in clinical settings, notably in a product called Ietepar, for its beneficial effects on liver health, such as reducing hepatic steatosis (fatty liver) and improving liver enzyme profiles [2] [3].
The table below summarizes the key information from a relevant clinical study:
| Aspect | Details |
|---|---|
| Study Product | This compound combined with diethanolamine glucuronate and nicotinamide ascorbate (Ietepar) [2] [3] |
| Study Design | Double-blind, randomized, placebo-controlled, 8-week trial [2] [3] |
| Key Efficacy Findings | Significantly reduced hepatic steatosis by 25% and hepatomegaly (enlarged liver) by 6%; significantly reduced elevated liver transaminases (ALT, AST, γ-GT) [2] [3] |
| Safety Profile | Adverse events were mild, transient, and did not require treatment discontinuation; incidence was 10% for verum vs. 7% for placebo (no significant difference) [2] [3] |
While a direct method for "reaction time reduction" is not specified in the literature, the synthesis pathway itself provides levers for optimization. The primary method involves an esterification reaction between betaine and glucuronic acid [1].
The workflow and key parameters for this synthesis are outlined below:
Detailed Methodology & Parameters:
Based on the available data, here are the technical details for the synthesis [1]:
This section addresses potential issues during synthesis and experimentation.
Frequently Asked Questions
Q1: What are the primary functions of betaine in the body? Betaine serves two critical physiological roles: acting as an osmolyte to protect cells from environmental stress (like high salinity or low water) and as a methyl-group donor in the methionine cycle, which is crucial for liver function and homocysteine regulation [4] [5] [6].
Q2: Are there natural sources of betaine? Yes, betaine is widely distributed in nature. Rich dietary sources include seafood (especially marine invertebrates), wheat bran, wheat germ, and spinach [4] [5].
Troubleshooting Common Experimental Issues
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Reaction Yield | Sub-optimal temperature; inefficient catalyst; reactant impurities; incorrect pH. | Fine-tune temperature within 50-70°C range; optimize catalyst type and concentration; ensure high purity of starting materials [1]. |
| Extended Reaction Time | Inadequate catalysis; temperature too low; low reactant concentration. | Increase reaction temperature within safe limits; evaluate more efficient catalysts (e.g., enzymatic); increase reactant concentration where possible [1]. |
| Impurity in Final Product | Incomplete purification; side reactions during synthesis. | Optimize purification parameters (solvent system for crystallization, gradient for chromatography); consider protecting groups to prevent side reactions [1]. |
Understanding how betaine works can be valuable for drug development researchers. The following diagram illustrates its key metabolic roles, particularly relevant to its observed hepatoprotective effects [4] [6]:
The restoration of the SAM:SAH ratio is a crucial mechanism by which betaine alleviates liver steatosis and injury [4]. It also functions as an osmolyte and has been shown to attenuate oxidative stress, endolasmic reticulum stress, and inflammation [4] [6].
| Compound / Product | Research Context / Use | Key Findings / Effects | Citation |
|---|---|---|---|
| Betaine (Trimethylglycine) | Fatty liver model in laying hens | Reduced hepatic lipid accumulation; regulated PI3K/AKT/SREBP and CEBPα pathways. [1] | |
| Betaine (Trimethylglycine) | Mouse model of insulin resistance & human hepatocytes | Improved insulin signaling; increased phosphorylation of IRS1 and Akt. [2] | |
| Betaine (Trimethylglycine) | Gut-liver axis regulation | Shown to stabilize intestinal barrier integrity and modulate gut microbiota. [3] | |
| Betaine (Trimethylglycine) | General anti-inflammatory mechanisms | Ameliorates oxidative stress; inhibits NF-κB and NLRP3 inflammasome activation. [4] | |
| Ietepar (contains Betaine Glucuronate) | Clinical trial for non-alcoholic steatohepatitis (NASH) in humans | Effectively reduced hepatic steatosis, hepatomegaly, and liver transaminase levels. [5] [6] |
For your research and development purposes, here is a generalized experimental workflow based on the methodologies used in the foundational studies cited above. This diagram outlines the key phases for investigating the effects of a substance like betaine on liver health.
While direct technical FAQs on catalytic efficiency are not possible, here are some common research-oriented questions based on the search results.
Q: What are the proposed mechanisms by which betaine improves liver health?
Q: What is the evidence for this compound in human clinical trials?
Q: What are common in vivo models for studying betaine's effects?
The table below summarizes key findings from clinical and analytical studies on this compound.
| Aspect | Key Findings | Source / Study Details |
|---|---|---|
| Clinical Efficacy | Significantly reduced hepatic steatosis (-25%) and hepatomegaly (-6%); improved liver transaminase levels (ALT, AST, γ-GT) vs. placebo. | Arzneimittelforschung. 2000 [1] |
| Typical Betaine Intake | Mean dietary intake is ~182 mg/day from grain-based foods, cereals, and vegetables. | Research review of 28 observational studies [2] |
| Analytical Method (HPLC/ELSD) | Accurate betaine quantification in complex plant extracts using a HILIC column and isocratic elution (ACN:30mM Ammonium Acetate, 80:20). | Quantitative analysis in Lycii Fructus [3] |
For troubleshooting stability, you first need a reliable method to measure betaine content. Here is a validated HPLC-ELSD protocol from the literature [3].
1. Equipment & Reagents
2. Sample Preparation
3. Chromatographic Conditions
4. Validation & Quantification
Based on its chemical structure, this compound is susceptible to classic degradation pathways. The following diagram outlines the primary routes and their triggers, which should be the focus of prevention strategies.
(Diagram: The three main degradation pathways for this compound and their controlling factors.)
Q1: What are the most critical parameters to control in a liquid formulation of this compound? The most critical parameters are pH and temperature. The molecule is highly susceptible to hydrolysis in both acidic and basic conditions. Storing the solution in a cool, dark place (e.g., 2-8°C) at a neutral pH and using an oxygen-free headspace can significantly slow down both hydrolytic and oxidative degradation.
Q2: Our HPLC analysis shows extra peaks. How can we confirm if this compound has degraded? The appearance of new peaks is a strong indicator of degradation. To confirm:
Q3: Does this compound interact with common excipients in solid dosage forms? While specific data is limited, the glucuronate moiety can form complexes with metal ions. It is advisable to avoid or carefully test excipients that can alter the local pH (e.g., some buffering agents) or those containing reactive metal ions in your stability studies.
Precise measurement is crucial for stability studies. The following table summarizes a validated HPLC-UV method for betaine quantification in various matrices.
| Aspect | Specification |
|---|---|
| Detection Method | HPLC with UV detection after derivatization [1] |
| Derivatizing Agents | 2'-naphthacyl triflate or 2-bromo-2'-acetonaphthone [1] |
| Linearity | Up to 1000 μmol/L (R² > 0.997) [1] |
| Limit of Detection (LOD) | 1 μmol/L [1] |
| Average Recovery | 95-101% from food matrices (e.g., wheat flour, spinach) [1] |
| Precision (CV) | Inter- and intra-assay coefficients of variation below 10% [1] |
This method's reliability has been confirmed by comparison with LC-MS results, ensuring high accuracy [1].
While explicit stability studies on betaine glucuronate are lacking, the chemical properties of betaine offer strong clues about its vulnerability.
The experimental workflow for a stability study generally follows a systematic process, as shown below:
The workflow for a stability study involves applying stress conditions to the sample and analyzing the outcomes to identify degradation products [2].
Key stability-influencing factors and handling guidelines include:
What is the best way to store this compound for long-term stability?
My this compound peak area is decreasing in HPLC analysis. What could be the cause?
Are there any known degradation products of this compound I should look for?
While data for betaine glucuronate is sparse, methodologies for its parent compound (betaine) and glucuronide analysis provide a starting framework. The tables below summarize techniques from research.
Table 1: HPLC Methods for Betaine Analysis
| Method Feature | Specification | Application & Notes |
|---|---|---|
| Compound | Betaine (from Lycii Fructus) [1] | |
| Column | Atlantis HILIC silica column (4.6 × 150 mm, 5 μm) [1] | Hydrophilic Interaction Liquid Chromatography |
| Mobile Phase | Isocratic elution with Acetonitrile / 30mM Ammonium Acetate Buffer (80:20, v/v%) [1] | Suitable for polar compounds |
| Flow Rate | 1.0 mL/min [1] | |
| Detection | Evaporative Light Scattering Detector (ELSD) [1] | Useful for compounds lacking UV chromophores |
| Detection Parameters | Spray chamber: 30°C; Drift tube: 50°C [1] |
Table 2: LC-MS/MS Methods for Glucuronide Analysis
| Method Feature | Specification | Application & Notes |
|---|---|---|
| Compounds | Glucuronides of THC-COOH, oxazepam, lorazepam, temazepam, amitriptyline [2] | Psychoactive drugs and metabolites |
| Enzymatic Hydrolysis | Recombinant β-glucuronidase (B-One) [2] | Hydrolyzes glucuronide conjugates to free analytes |
| Hydrolysis Conditions | On-column, room temperature, 3 minutes [2] | Rapid, efficient method |
| Column | Kinetex XB-C18 (2.1 × 100 mm, 2.6 μm) [2] | Reversed-phase chromatography |
| Mobile Phase | Solvent A: 0.1% formic acid & 10mM ammonium formate in water. Solvent B: 0.1% formic acid & 10mM ammonium formate in methanol [2] | MS-friendly volatile buffers |
| Gradient | 30% B to 95% B over 4.0 min [2] | |
| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI+) [2] | High specificity and sensitivity |
Based on the gathered information, here is a generalized workflow for developing an analytical method for a compound like this compound. The diagram below outlines the key stages.
To proceed, I suggest consulting specialized chemical databases for the physicochemical properties of this compound or using standard solvent optimization approaches (e.g., testing solvents of different polarity like water, methanol, acetonitrile, and DMSO) if working with the standard compound.
The table below summarizes the directly available information on the storage of betaine glucuronate.
| Parameter | Specification | Source / Context |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 32087-68-6 | [1] [2] |
| Molecular Formula | C₁₁H₁₉NO₈ | [1] [2] |
| Molecular Weight | 293.27 g/mol | [1] [2] |
| Recommended Storage | 2-8°C (Refrigerator) | [2] |
| Appearance | White crystalline powder (typical) | [1] |
While not direct guidelines for the final product, insights from its synthesis can inform its stability profile. One supplier notes that the esterification process to produce this compound is typically conducted at moderate temperatures ranging from 50 to 70 °C [1]. This suggests that the compound is stable within this temperature range during short-term formation.
Furthermore, the same source indicates that this compound is soluble in water and may be generally stable under normal conditions but could decompose under extreme pH levels or high temperatures [1]. This underscores the importance of controlled storage conditions.
To systematically determine the stability of this compound under various conditions in your lab, you can adapt a standard metabolomic analysis workflow. The following protocol, based on a study that measured betaine and other metabolites, provides a robust methodology [3].
Methodology Details:
This workflow outlines the sample preparation for Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF MS), a technique suitable for quantifying this compound [3].
Application for Stability Testing: You can use this protocol to test this compound stability by:
This protocol outlines how to profile betaine and its metabolites in a laboratory setting using hepatocyte cell cultures, which is fundamental for identifying and quantifying metabolic byproducts.
The following diagram illustrates the core metabolic pathways of betaine you would be investigating, which is crucial for contextualizing where byproduct formation might occur.
This table addresses common challenges when working with and analyzing betaine in experimental settings.
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Betaine Uptake | Inefficient transport into cells [1]. | Use sodium-free buffer to confirm system A transport; verify BGT-1 transporter expression under hyperosmotic stress [1]. |
| High Homocysteine | Low BHMT activity; insufficient betaine [1] [2]. | Increase betaine concentration; check cellular SAM/SAH ratio as an indicator of methylation status [1]. |
| Instability of Metabolites | SAM and SAH are chemically labile [1]. | Perform sample prep on ice/4°C; use acidic conditions for protein precipitation to stabilize analytes. |
| Low MS Signal | Poor ionization of polar betaine. | Use hydrophilic interaction liquid chromatography (HILIC) for better retention than reverse-phase; use strong positive mode ESI. |
What are the primary functions of betaine in the body? Betaine serves two key roles: as a major methyl group donor in the liver's methionine cycle, and as an organic osmolyte that protects cells from environmental stress like dehydration or high salinity [1] [3] [4].
Why is the betaine-mediated reduction of homocysteine important? Elevated homocysteine is a risk factor for cardiovascular and liver diseases. By converting homocysteine to methionine, betaine helps detoxify homocysteine and supports the production of S-adenosylmethionine (SAM), a critical methylating agent for various cellular processes [1] [2].
Which analytical techniques are best for studying betaine metabolism? Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Untargeted metabolomics can discover novel metabolites, while targeted metabolomics provides precise quantification of specific pathway components like betaine, DMG, SAM, and SAH [5] [6].
Since the specific information you requested was not available in the current literature, here are some paths forward:
The table below summarizes the core methodology from a key clinical study on betaine glucuronate for liver health. This can serve as a reference for designing efficacy studies.
| Parameter | Details from Miglio et al. (2000) Clinical Study [1] [2] |
|---|---|
| Study Design | Prospective, randomized, double-blind, parallel-group, placebo-controlled trial. |
| Participants | 191 patients with non-alcoholic steatohepatitis. |
| Treatment Groups | Verum (96 patients) and Placebo (95 patients). |
| Intervention (Verum) | This compound combined with diethanolamine glucuronate and nicotinamide ascorbate (Ietepar). |
| Dosage & Administration | One capsule, administered twice daily (b.i.d.), orally for 8 weeks. |
| Primary Assessments | Hepatic steatosis (fat accumulation), hepatomegaly (liver enlargement), discomfort, liver transaminase levels (ALT, AST, γ-GT). |
| Key Efficacy Findings | Verum reduced hepatic steatosis by 25% (p<0.01) and hepatomegaly by 6% (p<0.05). Significant reduction in liver transaminases versus placebo. |
| Safety Profile | Adverse events: 10% (verum) vs. 7% (placebo). Events were mild, transient, and did not require treatment discontinuation. |
Betaine's therapeutic effects are believed to work through multiple interconnected biological pathways. The following diagram illustrates its primary mechanisms of action in the liver.
Here are answers to common technical and research-oriented questions.
| Question | Evidence-Based Answer & Troubleshooting Tips |
|---|---|
| What is a clinically effective dosage of this compound? | An 8-week regimen of one capsule twice daily of a specific compound (this compound with diethanolamine glucuronate and nicotinamide ascorbate) was effective [1] [2]. For pure betaine (anhydrous), recent pilot studies suggest lower doses (1-8 g/day) may be effective and better tolerated than the 20 g/day used in older trials [3]. |
| The betaine in our experiments isn't showing efficacy. What could be wrong? | 1. Check the Formulation: Much clinical data is for This compound in combination with other actives (e.g., diethanolamine glucuronate) [2]. Anhydrous betaine alone may have different efficacy. 2. Review the Disease Model: Much data is for liver steatosis/steatohepatitis [4] [1] [3]. Efficacy in other models is less established. 3. Consider Dosage & Timing: Ensure the dosing regimen is appropriate for your model. Higher doses (~20 g/day in humans) showed gastrointestinal side effects, leading to poor compliance and failed trials [3]. | | What are the primary safety concerns with betaine supplementation? | Clinical studies report it is generally safe. The most common adverse effects are mild and transient gastrointestinal symptoms (e.g., nausea, stomach upset) [1] [3]. These are dose-dependent, with higher doses (20 g/day) causing more issues than lower doses (1-8 g/day) [3]. | | How does betaine's mechanism differ from other methyl donors? | Betaine donates a methyl group via the BHMT enzyme, which is distinct from the folate-dependent methionine synthase (MS) pathway [5]. This makes it a crucial alternative pathway for homocysteine remethylation, especially when folate is limited. | | Why isn't this compound more widely developed as a drug? | As a naturally occurring metabolite, betaine faces hurdles for patent protection, reducing pharmaceutical company investment [3]. Earlier clinical trials had design limitations (small size, high dropout, lack of modern biomarkers), which hindered robust conclusions [3]. |
To guide your research, here are key considerations for optimizing betaine therapy based on recent analyses:
While betaine is a well-characterized amino acid, betaine glucuronate is a different molecular entity (C11H19NO8, MW: 293.3) used as a reference standard in analytical research and drug development [1]. The core principles for analyzing betaine can be applied to its glucuronate form, but the method requires careful adaptation and validation for the specific compound.
The table below summarizes a validated High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for betaine, which is a strong starting point [2].
| Parameter | Specification / Condition |
|---|---|
| Analytical Technique | HPLC with Evaporative Light Scattering Detection (ELSD) |
| Column | Atlantis HILIC Silica Column (4.6 x 150 mm, 5 μm, 100 Å) |
| Mobile Phase | Isocratic elution with Acetonitrile / 30mM Ammonium Acetate Buffer (80:20, v/v%) |
| Flow Rate | 1.0 mL/min |
| ELSD Conditions | Spray Chamber: 30°C; Drift Tube: 50°C; Gas Pressure: 60 psi |
| Injection Volume | 10 μL |
| Internal Standard (I.S.) | β-alanine (1,000 ppm) |
| Sample Preparation | 1.0 g powder sonicated for 60 min in 50 mL H₂O containing I.S. [2] |
Here are solutions to common issues you might encounter during method development and validation.
1. The this compound peak is poorly resolved or has a tailing shape.
2. I am getting low detection sensitivity for my compound.
3. How do I validate my analytical method for this compound? While direct data for this compound is unavailable, you should follow regulatory guidelines (e.g., ICH) and validate the key parameters listed below, using the betaine method as a reference [2] [3].
| Validation Parameter | Experimental Approach & Acceptance Criteria |
|---|---|
| Linearity & Range | Prepare a minimum of 5 concentrations. A correlation coefficient (R²) of ≥ 0.990 is typically required [2] [3]. |
| Precision | Measure repeatability (intra-day) and intermediate precision (inter-day). Results should have a Coefficient of Variation (CV) of < 5% for retention time and < 10-15% for peak area [2]. |
| Accuracy (Recovery) | Spike known amounts of this compound into a sample matrix. Recovery should be within 90-110% [2]. |
| Specificity | The method must distinguish this compound from other sample components, impurities, and degradation products. |
| LOD/LOQ | Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) at signal-to-noise ratios of about 3:1 and 10:1, respectively [2]. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) to ensure the method remains reliable. |
The following diagram outlines the key stages of developing and validating your analytical method.
| Feature | Betaine Glucuronate | Standard Betaine (Trimethylglycine) |
|---|---|---|
| Key Supporting Studies | One 2000 clinical trial in NASH [1] | Multiple animal studies & human trials (e.g., 2024 mouse model, 2025 human pilot study) [2] [3] |
| Reported Efficacy | Reduced hepatic steatosis by 25%, improved liver enzymes & hepatomegaly after 8 weeks [1] | Improves whole-body insulin resistance, reduces hepatic steatosis, activates insulin signaling, lowers liver injury markers (ALT) [2] [3] |
| Level of Evidence | Single, older clinical trial (as a combination product) | Extensive, with consistent findings across in vitro, in vivo, and clinical research [2] [4] [3] |
| Mechanistic Data | Limited; precise mechanism not detailed in available study [1] | Extensive. Acts as methyl donor, improves insulin signaling (p-IRS1, p-Akt), regulates gut-liver axis, acts as an osmolyte [2] [5] [4] |
To assess the quality of the supporting data, here are the methodologies from the key experiments cited.
This is the primary source of efficacy data for this compound [1].
The evidence for standard betaine is built upon detailed mechanistic and interventional studies.
The therapeutic effects of standard betaine are attributed to several well-defined biological roles. The diagram below illustrates its multi-faceted action in ameliorating liver disease.
This diagram summarizes the multi-targeted mechanisms by which standard betaine improves liver health.
A core mechanism is its role in enhancing hepatic insulin signaling, a pathway critically impaired in metabolic liver disease. The following chart details this specific action.
This diagram illustrates how betaine counteracts impaired insulin signaling in the liver [2].
Therefore, while this compound shows historical promise, standard betaine is currently the more viable candidate for further research and development based on the depth and quality of available scientific data.
A double-blind, randomized, placebo-controlled clinical study investigated the efficacy of a compound containing this compound (Ietepar) in patients with non-alcoholic steatohepatitis (NASH) [1].
This study provides clinical outcomes but does not delve into the structural or mechanistic SAR data you requested.
For context, the table below compares general information for betaine (the active component) with two prescription medications for related conditions. This is not a performance comparison based on shared clinical endpoints.
| Drug | Primary Indications | Drug Class | Dosage Form(s) | Half-life |
|---|---|---|---|---|
| Betaine | Homocystinuria, Nonalcoholic Steatohepatitis (as a supplement) [2] | Methyl donor | Oral powder [2] | N/A [2] |
| Rezdiffra (resmetirom) | Nonalcoholic Steatohepatitis (NASH) [2] | Thyroid hormone receptor-beta agonist [3] | Oral tablet [2] | 4.5 hours [2] |
| Wegovy (semaglutide) | Weight Loss, Cardiovascular Risk Reduction, NASH [2] | GLP-1 receptor agonist | Subcutaneous solution [2] | 168 hours [2] |
Since direct data on this compound's SAR is unavailable, the following are experimentally backed mechanisms for how betaine, in general, exerts its hepatoprotective effects. These pathways represent potential angles for the SAR studies you are seeking.
The diagram below illustrates the two primary mechanisms through which betaine is known to act in the liver, based on scientific literature [4]. Investigating how the glucuronate moiety in this compound influences these pathways would be a core objective of SAR studies.
Associated Experimental Methodologies:
To build a comprehensive comparison guide for a research audience, I suggest you explore the following avenues:
A double-blind, randomized clinical trial investigated the efficacy and safety of an oral preparation containing betaine glucuronate combined with diethanolamine glucuronate and nicotinamide ascorbate (sold under the name Ietepar) for non-alcoholic steatohepatitis (NASH) [1].
The table below summarizes the key efficacy and safety data from this study:
| Parameter | This compound Compound (96 patients) | Placebo (95 patients) | P-value of Difference |
|---|---|---|---|
| Hepatic Steatosis Reduction | 25% reduction | No significant reduction | < 0.01 |
| Hepatomegaly Reduction | 6% reduction | No significant reduction | < 0.05 |
| Doctor's Global Efficacy Rating ("Very Good/Good") | 48% of patients | 17% of patients | ( 9 \times 10^{-6} ) |
| Patient's Global Efficacy Rating ("Very Good/Good") | 52% of patients | 34% of patients | 0.017 |
| Adverse Events Rate | 10% of patients | 7% of patients | Not Significant |
Experimental Protocol Summary [1]:
It's important to note that the clinical study tested a multi-component product, not this compound alone. General betaine (trimethylglycine) is known to function through two primary mechanisms, which might provide context for its derivatives:
The diagram below illustrates the key metabolic role of betaine:
Betaine primarily functions as a methyl group donor and an organic osmolyte [1]. The table below summarizes its key biological activities and the supporting experimental evidence.
| Biological Activity | Mechanism of Action | Experimental Evidence / Key Findings |
|---|---|---|
| Methyl Donor | Remethylates homocysteine to methionine in the liver, catalyzed by Betaine-Homocysteine Methyltransferase (BHMT) [2] [1]. | Prevents hypomethylation, lowers plasma homocysteine, corrects fatty liver, and maintains hepatic S-adenosylmethionine (SAM) levels [3] [1]. |
| Osmoregulation | Accumulates in cells under stress to protect proteins and enzymes without disrupting function [3] [1]. | Protects renal cells, intestinal epithelium, and Kupffer cells from environmental stress like high salinity or urea [1]. |
| Gut-Liver Axis Regulation | Maintains intestinal barrier integrity; increases villus height/crypt depth; modulates gut microbiota [2]. | Preals translocation of gut microbes and toxins to the liver, reducing hepatic inflammation in ALD and MASLD models [2]. |
| Insulin Sensitization | Enhances insulin signaling in the liver; increases tyrosine phosphorylation of IRS1 and Akt activation [4]. | Improved whole-body insulin resistance and reduced liver injury in high-fat diet mice; reversed insulin resistance in primary human hepatocytes [4]. |
| Lipid Metabolism Regulation | Downregulates key lipogenic genes (e.g., ACC, FAS, SCD1); influences PI3K/AKT/SREBP pathway [5]. | Reduced hepatic cholesterol and triglyceride accumulation in dexamethasone-induced fatty liver model in laying hens [5]. |
To help you evaluate the quality of this evidence, here are the methodologies from key studies on betaine.
The following diagram illustrates the primary molecular pathways through which betaine exerts its hepatoprotective and metabolic effects.
The table below summarizes the key mechanisms of action for betaine, as established in scientific research. This data can provide a foundational comparison for any experimental work you undertake on betaine glucuronate.
| Mechanism of Action | Biological Effect | Experimental Evidence/Model |
|---|---|---|
| Methyl Group Donation [1] [2] | Remethylates homocysteine to methionine, maintaining cellular SAM:SAH ratios; crucial for liver health and gene regulation. | Animal models (rats, mice) of alcohol-associated and metabolic-associated liver disease; in vitro hepatocyte studies [1] [2]. |
| Osmoregulation [2] | Stabilizes protein structure and function, protects cells from osmotic stress. | Studies on Kupffer cells, red blood cell membrane ATPases, and intestinal epithelium in poultry [2]. |
| Gut-Liver Axis Regulation [1] | Modulates gut microbiota, strengthens intestinal barrier, reduces liver inflammation. | Animal studies demonstrating increased villus height, crypt depth, and preservation of tight junction proteins [1]. |
| Anti-inflammatory & Antioxidant [2] | Attenuates oxidative stress, endoplasmic reticulum stress, and inflammation. | Various in vivo and in vitro models showing reduction in markers of stress and inflammation [2]. |
While specific protocols for this compound are not available, the methodologies used to validate regular betaine's efficacy can be adapted. The flowchart outlines a general workflow for therapeutic efficacy testing.
Based on the literature for betaine, here are detailed methodologies for key experiments:
In Vitro Lipid Accumulation Assay: Treat cultured hepatocytes (e.g., HepG2 cells) with a fatty acid cocktail (e.g., palmitic/oleic acid) to induce steatosis. Co-treat with your this compound compound across a range of concentrations. After 24-48 hours, fix cells and stain with Oil Red O to quantify lipid accumulation. Measure triglycerides and assess key lipogenic gene expression (e.g., SREBP-1c, FAS) via RT-qPCR [1] [2].
In Vivo Efficacy in Liver Disease Models: Use a rodent model of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) fed a high-fat, high-cholesterol, or methionine-choline-deficient (MCD) diet. Administer this compound via drinking water or diet for 8-12 weeks. At endpoint, analyze blood plasma for liver enzymes (ALT, AST), measure hepatic triglyceride content, and perform histology on liver sections (H&E and Sirius Red staining) to score steatosis and fibrosis [1] [2].
Gut Permeability and Microbiota Analysis: In an animal model, assess gut barrier function by administering a fluorescent or sugar probe (e.g., FITC-dextran) by gavage and measuring its appearance in the blood. Collect intestinal tissue for immunohistochemistry of tight junction proteins (e.g., ZO-1, occludin). Collect cecal or fecal content for 16S rRNA sequencing to analyze changes in gut microbiota composition [1].
While betaine glucuronate is a specific salt of betaine, the documented hepatoprotective mechanisms are generally ascribed to betaine's biological roles. The primary mechanisms identified in preclinical and some clinical studies are summarized in the table below.
Table 1: Core Liver Protection Mechanisms of Betaine
| Mechanism of Action | Biological Effect | Experimental Evidence |
|---|---|---|
| Methyl Donor Function [1] [2] | Remethylates homocysteine to methionine, restoring the S-adenosylmethionine (SAM)/S-adenosylhomocysteine (SAH) ratio. This is crucial for hepatic methylation reactions and phosphatidylcholine synthesis, facilitating very-low-density lipoprotein (VLDL) export from the liver [3]. | Improved serum homocysteine levels and liver histology in animal models of ALD and NAFLD [4] [5]. |
| Improvement of Insulin Signaling [6] [5] | Reverses hepatic insulin resistance by increasing tyrosine phosphorylation of insulin receptor substrate-1 (IRS1) and activation of downstream Akt and GSK3β pathways, improving glucose metabolism and reducing de novo lipogenesis. | Demonstrated in C57BL mice fed a high-fat diet and in insulin-resistant human hepatocytes [6] [5]. |
| Anti-inflammatory & Anti-fibrotic Effects [4] | Suppresses the HMGB1/TLR4/NF-κB signaling pathway, a key driver of inflammation and liver injury. Also modulates cytokine production (e.g., TNF-α, IL-6) [7]. | Observed in rat models of high-fat-diet-induced liver injury; betaine administration reduced hepatic inflammation and necrosis scores [4]. |
| Gut-Liver Axis Regulation [1] [8] | Maintains intestinal barrier integrity, increases villus height, and modulates gut microbiota, reducing the translocation of microbial products to the liver and subsequent inflammation. | Identified as a key protective pathway in reviews of ALD and MASLD, though this is less directly documented in this compound-specific trials [1] [8]. |
The following table synthesizes quantitative data from key animal and human studies. Note that the lone clinical trial for "this compound" used a multi-component product.
Table 2: Summary of Experimental Data from Key Studies
| Study Model / Type | Treatment | Key Efficacy Findings | Reference |
|---|
| Human Clinical Trial (N=191) Double-blind, placebo-controlled [9] | This compound Combination 8 weeks | -25% hepatic steatosis (p<0.01 vs. placebo); Significant reduction in ALT, AST, γ-GT; 48% of patients rated global efficacy as "very good/good" by doctors (vs. 17% placebo). | Miglio et al., 2000 | | Mouse Model (C57BL) High-Fat Diet (42% fat) [5] | Betaine 14 weeks (prevention) | Restored liver/serum betaine levels; Improved glucose tolerance; Reduced hepatic steatosis and ALT; Increased p-IRS1 and p-Akt in liver. | Kathirvel et al., 2024 | | Rat Model High-Fat Diet [4] | Betaine 400 mg/kg/day, 4 weeks | Significantly lowered ALT, AST, TC, TG, LDL-C; Reduced hepatic TG and TC content; Downregulated HMGB1/TLR4/NF-κB mRNA and protein. | Wang et al., 2013 | | Human Pilot Study (N=35) Open-label, biopsy-confirmed MASH [3] | Betaine Anhydrous | Improvement or normalization in aminotransferases, steatosis, inflammation, and fibrosis (p<0.05 for all) in the majority of patients. | Abdelmalek et al. (cited in editorial) |
For researchers looking to replicate or build upon these findings, here are the methodologies from two pivotal studies.
1. Protocol: High-Fat Diet Mouse Model (Prevention Study) [5]
2. Protocol: Human Clinical Trial on this compound Combination [9]
The following diagrams illustrate the key molecular pathways through which betaine exerts its hepatoprotective effects, based on the experimental evidence.
Betaine's Multimodal Liver Protection Mechanisms
Betaine Restoration of Hepatic Insulin Signaling
Therefore, positioning this compound would require careful interpretation of the existing data, often extrapolating from studies on betaine itself.
The table below consolidates measurable outcomes of betaine supplementation from animal and human studies.
| Model System | Betaine Dose & Duration | Key Quantitative Outcomes | Citation |
|---|
| Mouse Model (High-fat diet) | 1% (wt/vol) in drinking water for 14 weeks | • 50% restoration of liver/serum betaine levels • Improved glucose tolerance • Increased tyrosine phosphorylation of IRS1 and Akt • Increased hepatic glycogen content | [1] | | Primary Human Hepatocytes (Insulin-resistant) | 0.625 - 20 mM for 24 hours | Reversed insulin resistance by increasing insulin-stimulated tyrosine phosphorylation of IRS1 and Akt. | [1] | | Human Pilot Study (MASLD/MASH) | 1 g/day and 2 g/day for 24 weeks | • 71% of subjects had ALT reduction >17 U/L • ~50-63% of subjects with "at-risk MASH" at baseline no longer met criteria after treatment • Significant decrease in CK-18 (cell death) and PRO-C3 (fibrosis) markers | [2] | | Human Pilot Study (MASLD/MASH) | 4 g/day and 8 g/day for 12 weeks | Significant decrease in serologic markers of cell death (CK-18) and fibrosis (PRO-C3). | [2] |
To help you evaluate the quality of the data, here are the methodologies from key studies.
1. In Vivo Mouse Model of Insulin Resistance [1]
2. In Vitro Model Using Primary Human Hepatocytes [1]
The following diagram illustrates the core biochemical pathway through which betaine functions as a methyl donor, a key mechanism for its observed effects.
This pathway shows how betaine, via the enzyme Betaine-Homocysteine Methyltransferase (BHMT), donates a methyl group to homocysteine, converting it to methionine [3] [4] [5]. This reaction is critical for reducing homocysteine levels and generating S-adenosylmethionine (SAM), the universal methyl donor for cellular processes like DNA methylation and phosphatidylcholine synthesis [6] [7].
Based on the search results, there is a clear gap in the scientific literature regarding This compound.
For your comparison guide, it would be scientifically rigorous to focus on the well-documented forms of betaine versus other established methyl donors like SAMe, folate, and choline [6] [8] [7]. Including this compound would require noting the absence of experimental data for it.
While most studies focus on betaine, one clinical trial directly investigated a compound containing betaine glucuronate. The table below outlines the key experimental data from this study and general betaine research.
| Study Model / Type | Intervention / Protocol | Key Quantitative Findings & Outcomes |
|---|
| Human Clinical Trial [1] | - Population: 191 patients with non-alcoholic steatohepatitis (NASH).
Betaine's role in detoxification is primarily mediated through its two major functions: acting as a methyl donor in the methionine cycle and serving as a protective osmolyte. The following diagram illustrates the key signaling and metabolic pathways involved.
The diagram shows how betaine contributes to liver health and detoxification through two primary pathways:
For researchers and drug development professionals, the key takeaways are:
The table below summarizes the key outcomes from a 2000 clinical trial investigating a product containing betaine glucuronate, diethanolamine glucuronate, and nicotinamide ascorbate [1] [2] [3].
| Trial Aspect | Details |
|---|---|
| Study Design | Prospective, randomized, double-blind, placebo-controlled, parallel-group [1] [2] |
| Participants | 191 patients with non-alcoholic steatohepatitis (NASH) [1] [2] |
| Intervention | Oral this compound combination (Ietepar) vs. placebo, twice daily for 8 weeks [1] [2] |
| Primary Outcomes | - Hepatic Steatosis: 25% reduction with verum (p < 0.01) [1] [2]
For researchers looking to understand the methodology in detail, here is a breakdown of the trial's experimental protocol [1] [2]:
While the clinical trial data is specific to a combination product, broader research on betaine (trimethylglycine) sheds light on its potential mechanisms of action relevant to liver health.
The following diagram illustrates the two primary protective pathways through which betaine is understood to act on the gut-liver axis [4] [5] [6].
The mechanisms shown above are supported by contemporary research, which also highlights challenges in betaine's clinical development, including inconsistent results in later trials with pure betaine and a lack of recent clinical studies on the specific This compound combination [6].
While data on its use as an analytical standard is lacking, this compound has been studied clinically. The table below summarizes key information from the search results:
| Aspect | Details |
|---|---|
| Clinical Application | Active ingredient in a drug (Ietepar) for non-alcoholic steatohepatitis (NASH) [1] [2]. |
| Reported Efficacy | In a clinical trial, reduced hepatic steatosis by 25% and hepatomegaly by 6% over 8 weeks; significantly lowered liver transaminases (ALT, AST, γ-GT) [1] [2]. |
| Safety Profile | Adverse events were mild, transient, and similar to placebo (10% vs. 7%); did not require treatment discontinuation [2]. |
| Chemical Classification | Classified as an analog/derivative of betaine conjugated with glucuronate [3]. |
Although a specific protocol for this compound was not found, robust methodological frameworks for validating metabolomic standards do exist. The following workflow outlines a general approach for targeted metabolomics that can be adapted for validating an analytical standard like this compound.
The validation parameters mentioned in the workflow are critical for establishing the reliability of an analytical method. Key metrics to evaluate include [4]:
Since publicly available, direct comparisons of this compound analytical standards are scarce, you may need to generate this data through your own experiments. Here is a suggested approach: